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Core Science & Biosynthesis

Foundational

The 6,7-Dihydroquinolin-8(5H)-one Scaffold: A Structural and Chemical Overview

An In-depth Technical Guide to the Synthesis, Biological Activity, and Medicinal Chemistry of 6,7-Dihydroquinolin-8(5H)-one Derivatives Executive Summary The 6,7-dihydroquinolin-8(5H)-one scaffold, a heterocyclic ketone,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Medicinal Chemistry of 6,7-Dihydroquinolin-8(5H)-one Derivatives

Executive Summary

The 6,7-dihydroquinolin-8(5H)-one scaffold, a heterocyclic ketone, represents a cornerstone in modern medicinal chemistry. Valued as a versatile synthetic intermediate, this molecule provides a robust framework for the development of a diverse array of biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential, most notably in oncology and infectious diseases. This guide offers a comprehensive exploration of the 6,7-dihydroquinolin-8(5H)-one core, intended for researchers, medicinal chemists, and drug development professionals. We will delve into established and novel synthetic methodologies, analyze the spectrum of biological activities, dissect critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and development in this promising area.

The core structure, chemically named 6,7-dihydro-8(5H)-quinolinone, is also commonly referred to as 8-Aza-1-tetralone.[1][3] This nomenclature highlights its structural relationship to tetralone, with a nitrogen atom replacing a carbon at position 8. This substitution is pivotal, as the nitrogen atom introduces a site for potential hydrogen bonding and alters the electronic properties of the bicyclic system, making it a privileged scaffold in drug design.

Physicochemical Properties:

PropertyValueSource
CAS Number 56826-69-8[1][4]
Molecular Formula C₉H₉NO[3][4]
Molecular Weight 147.17 g/mol [4]
Appearance Crystalline solid[3]
Solubility Soluble in DMF, DMSO, Ethanol[1][3]
λmax 230, 282 nm[1][3]

Synthetic Strategies and Methodologies

The synthesis of the 6,7-dihydroquinolin-8(5H)-one core and its derivatives is a critical step that dictates the feasibility of generating diverse chemical libraries for biological screening. The choice of a synthetic route is often governed by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall yield.

Synthesis from Tetrahydroquinoline Precursors

A notable method involves the functionalization of a more saturated precursor, 5,6,7,8-tetrahydroquinoline. This strategy leverages the reactivity of the benzylic position (C8) to introduce the desired ketone functionality. A novel two-step synthesis has been described that involves regioselective nitrosation of the tetrahydroquinoline, followed by reduction of the resulting oxime and subsequent hydrolysis to yield the target 6,7-dihydro-5H-quinolin-8-one.[5] This approach provides a controlled and efficient pathway to the core scaffold.

Cyclocondensation Approaches

Cyclocondensation reactions offer a powerful tool for constructing the bicyclic quinolinone system from acyclic or monocyclic precursors. One patented method describes the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base, followed by treatment with ammonium acetate.[6] This "one-pot" approach is advantageous due to its operational simplicity, mild reaction conditions, and good yields, making it attractive for library synthesis.[6]

Workflow for a General Cyclocondensation Synthesis

The following diagram outlines a generalized workflow for the synthesis of substituted 6,7-dihydroquinolin-8(5H)-one derivatives via a cyclocondensation strategy. This illustrates the convergence of key building blocks to rapidly assemble the core structure.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification & Product A 1,3-Cyclohexanedione Derivative C Step 1: Michael Addition (Base Catalyst) A->C B Baylis-Hillman Adduct B->C D Step 2: Cyclization/ Dehydration (NH₄OAc) C->D Intermediate E Post-treatment (Workup & Recrystallization) D->E F Final Product: Substituted 7,8-Dihydroquinolin-5(6H)-one E->F

Caption: Generalized workflow for cyclocondensation synthesis.

Detailed Experimental Protocol: Synthesis via Cyclocondensation[6]

This protocol is adapted from methodologies described for the synthesis of related 7,8-dihydroquinolin-5(6H)-one derivatives.[6]

  • Reaction Setup: To a 100 mL round-bottom flask, add the 1,3-cyclohexanedione derivative (10 mmol), the Baylis-Hillman adduct (10 mmol), and an organic solvent (e.g., ethanol, 30 mL).

  • Base Catalysis: Add a base catalyst (e.g., triethylamine, 1.1 mmol) to the mixture. Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for using a base is to facilitate the initial Michael addition between the two reactants.

  • Cyclization: Once the initial reaction is complete, add ammonium acetate (50 mmol). Heat the mixture to reflux (approx. 80°C) for 2 hours. The ammonium acetate serves as a nitrogen source and promotes the intramolecular cyclization and subsequent dehydration to form the pyridine ring.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add distilled water (50 mL) to the residue, which should induce precipitation of the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. For self-validation of purity, the crude product should be recrystallized from a suitable solvent system (e.g., 95% ethanol) to yield the pure 7,8-dihydroquinolin-5(6H)-one derivative. Purity can be confirmed by HPLC and melting point analysis.

Biological Activities and Therapeutic Potential

Derivatives of the 6,7-dihydroquinolin-8(5H)-one scaffold have been explored for a range of pharmacological activities. The inherent structural features of the quinoline family, combined with the specific functionalities of this scaffold, make it a fertile ground for discovering new therapeutic agents.[7]

Anticancer Activity

The quinoline core is prevalent in many anticancer agents.[7][8] Derivatives of 6,7-dihydroquinolin-8(5H)-one have been specifically investigated for their cytotoxic effects.

  • Mechanism of Action: Many quinoline-based anticancer compounds function by modulating critical signaling pathways involved in cell proliferation and survival. A primary mechanism is the inhibition of tyrosine kinases, enzymes that are often hyperactive in cancer cells.[8] By blocking these enzymes, the derivatives can halt the downstream signals that drive tumor growth.

  • Key Derivatives: The core scaffold has been used to synthesize thiosemicarbazones, a class of compounds known for their anticancer properties.[1][3] Additionally, related hexahydroquinoline derivatives have shown promising anticancer activity, particularly against breast cancer cell lines.

Anticancer Signaling Pathway Modulated by Quinoline Derivatives

The diagram below illustrates a simplified representation of how a quinoline-based tyrosine kinase inhibitor (TKI) can block a signal transduction pathway, leading to reduced cancer cell proliferation.

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Signal Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->Signal Activation TKI Quinoline Derivative (Inhibitor) TKI->Receptor Inhibition Proliferation Tumor Cell Proliferation Signal->Proliferation Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Inhibition of

Caption: Inhibition of a tyrosine kinase pathway by a quinoline derivative.

Comparative In Vitro Anticancer Activity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected quinoline derivatives against various cancer cell lines, illustrating the potency of this chemical class.

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-chalcone 12eMGC-803 (Gastric)1.38[8]
Quinoline-chalcone 12eHCT-116 (Colon)5.34[8]
Quinoline-chalcone 6HL60 (Leukemia)0.59[8]
6,8-dibromo-5-nitroquinolineHeLa (Cervical)24.1[9]
6,8-dibromo-4(3H)quinazolinoneMCF-7 (Breast)1.7 µg/mL[9]
Antimicrobial and Other Activities

The quinoline scaffold is famously represented by the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[8] Studies on related hexahydroquinoline derivatives have confirmed both antibacterial and antifungal activities. Furthermore, the broader family of quinoline compounds has been investigated for a wide range of biological effects, including anti-inflammatory, anticonvulsant, and cardiovascular activities.[7] The 8-hydroxyquinoline subgroup, in particular, is being actively researched for its potential in treating neurodegenerative diseases like Alzheimer's due to its ability to chelate metals and prevent the aggregation of β-amyloid plaques.[10][11]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[12] For the 6,7-dihydroquinolin-8(5H)-one scaffold and its relatives, SAR studies provide a roadmap for optimizing potency and selectivity.

  • Substitution on the Carbocyclic Ring: The saturated portion of the molecule (positions 5, 6, and 7) offers sites for introducing substituents that can modulate lipophilicity and conformational flexibility, which in turn affects target binding and pharmacokinetic properties.

  • Derivatization of the Ketone: The ketone at C8 is a key functional handle. Its conversion to oximes or thiosemicarbazones has been shown to be a successful strategy for generating potent anticancer agents.[1][13]

  • Aromatic Ring Substitution: The pyridine ring is crucial for activity. Modifications to this ring can fine-tune the electronic properties and interaction with biological targets. For example, in related quinoline systems, the introduction of electron-withdrawing groups, such as a nitro group at the C-5 position, has been shown to significantly enhance antiproliferative activity.[9]

Key Positions for SAR Exploration

The following diagram highlights the key positions on the 6,7-dihydroquinolin-8(5H)-one scaffold where chemical modifications can be made to explore the SAR and develop novel derivatives with improved biological profiles.

G cluster_legend Key Modification Sites Scaffold A A: Derivatization of C8 Ketone (e.g., Oximes, Hydrazones) B B: Substitution on Carbocyclic Ring (e.g., Alkyl, Aryl groups at C5-C7) C C: Substitution on Pyridine Ring (e.g., Halogens, EWGs at C2-C4)

Caption: Key sites for Structure-Activity Relationship (SAR) studies.

Future Directions and Outlook

The 6,7-dihydroquinolin-8(5H)-one scaffold continues to be an area of active research. While significant progress has been made, particularly in the anticancer domain, several avenues remain for exploration. Future work should focus on:

  • Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions to probe new biological targets.

  • Multi-Target Drug Design: Leveraging the scaffold to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and Alzheimer's.[11]

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability, to enhance their clinical translatability.

  • Elucidation of Novel Mechanisms: Investigating the precise molecular mechanisms by which these derivatives exert their biological effects to identify new therapeutic strategies.

References

  • Lemke, T.L., Shek, T.W., Cates, L.A., et al. Synthesis of 5,6-dihydro-8(H)-quinolinone thiosemicarbazones as potential antitumor agents. J. Med. Chem. 20(10), 1351-1354 (1977).
  • Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. [Link]

  • 6,7-Dihydroquinolin-8(5H)
  • A new perspective for biological activities of novel hexahydroquinoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. (2021).
  • 6,7-Dihydro-5H-quinolin-8-one. Biomol.
  • 6,7-Dihydroquinolin-8(5H)-one 56826-69-8. MedChemExpress.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. (2022).
  • Biological Activities of Quinoline Deriv
  • (E)-6,7-dihydroquinolin-8(5H)-one oxime. PubChem.
  • Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A. CORE. (2024).
  • 6,7-Dihydro-5H-quinolin-8-one. Santa Cruz Biotechnology.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • 56826-69-8 | 6,7-Dihydro-5H-quinoline-8-one. Ambeed.com.
  • 56826-69-8|6,7-Dihydro-5H-quinoline-8-one. BLDpharm.
  • 6,7-dihydro-5H-isoquinolin-8-one. PubChem.
  • Structure-activity relationship of anticancer drug candid
  • Structure-Activity Relationship (SAR)
  • Structure Activity Rel
  • CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. (2022).
  • Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. PubMed. (2000).
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. (2025).
  • 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. PubMed. (2025).

Sources

Exploratory

The Tetrahydroquinoline Framework: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a vast array of biologically active compounds.[1] This guide provides a comprehensive overview of the THQ framework, intended for professionals in drug discovery. We will explore the synthetic versatility of the scaffold, delve into its diverse pharmacological activities with a focus on novel applications, and present detailed methodologies for its synthesis and evaluation. By explaining the causal relationships behind experimental choices and grounding claims in robust, cited evidence, this document serves as an authoritative resource for harnessing the full potential of THQ in next-generation therapeutic design.

The Tetrahydroquinoline Core: A Foundation of Therapeutic Potential

The 1,2,3,4-tetrahydroquinoline scaffold is a bicyclic heterocyclic system where a benzene ring is fused to a fully saturated pyridine ring. This simple yet elegant structure provides an ideal foundation for drug design. Its three-dimensional, non-planar geometry allows for precise spatial presentation of functional groups, enabling interactions with complex biological targets. Furthermore, the nitrogen atom and various positions on both the saturated and aromatic rings serve as versatile handles for chemical modification, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[1]

The significance of the THQ scaffold is underscored by its presence in numerous natural products and FDA-approved drugs.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, neuroprotective, antiviral, anti-inflammatory, and antimicrobial effects.[2][3] This inherent biological promiscuity is the reason it is termed a "privileged scaffold"—it appears to possess a structural bias for interacting with a wide range of protein targets.

Diagram 1: The 1,2,3,4-Tetrahydroquinoline Scaffold

Caption: Core structure of 1,2,3,4-tetrahydroquinoline with key modification points.

Synthetic Strategies: Building the THQ Arsenal

The construction of the THQ core is a well-explored area of organic chemistry, with several robust methods available. The choice of synthetic route is critical and is typically dictated by the desired substitution pattern, scalability, and stereochemical requirements. Domino reactions, which combine multiple transformations into a single operation, have become particularly valuable for generating THQ libraries with high efficiency and atom economy.[4]

The Povarov Reaction: A Versatile Workhorse

One of the most powerful and widely used methods for synthesizing polysubstituted THQs is the Povarov reaction.[5][6] This is an acid-catalyzed imino Diels-Alder reaction, typically involving three components: an aniline, an aldehyde, and an activated alkene.[6]

  • Causality: The power of the Povarov reaction lies in its convergent nature. Instead of building the molecule sequentially, three distinct and readily available building blocks are combined in a single pot. The Lewis or Brønsted acid catalyst is crucial; it activates the in situ formed imine (from the aniline and aldehyde) toward cycloaddition with the electron-rich alkene.[7] This approach allows for rapid generation of molecular diversity, which is essential for screening and structure-activity relationship (SAR) studies.[6] Modern variations of this reaction exhibit high diastereoselectivity and can even be rendered enantioselective through the use of chiral catalysts.[8]

Other Key Synthetic Approaches

While the Povarov reaction is prominent, other methods offer unique advantages:

  • Catalytic Hydrogenation of Quinolines: This is a straightforward method for producing the core THQ structure, but it is less amenable to creating diverse substitution patterns on the saturated ring.

  • Domino Reduction-Reductive Amination: This strategy, often using palladium on carbon (Pd/C) as a catalyst, can convert 2-nitroarylketones into complex THQs in high yields through a multi-step sequence in a single pot.[4]

  • Metal-Mediated Cyclizations: Various transition metals, including gold and rhodium, can catalyze the intramolecular cyclization of appropriately substituted propargylamines or other precursors to form the THQ ring system under mild conditions.[8]

Diagram 2: Generalized Drug Discovery Workflow

Workflow Reactants Aniline, Aldehyde, Alkene Reaction Povarov Reaction (Catalyst) Reactants->Reaction Synthesis Purification Chromatography Reaction->Purification Workup Characterization NMR, MS Purification->Characterization Analysis Screening Biological Assay (e.g., MTT Assay) Characterization->Screening Evaluation Hit Hit Compound Screening->Hit SAR

Caption: From starting materials to a validated hit compound.

Broad-Spectrum Biological Activity: From Cancer to Neuroprotection

THQ derivatives have been investigated as therapeutic agents for a multitude of diseases, a testament to the scaffold's versatility.[2] Their mechanisms of action are often complex, involving the modulation of key signaling pathways.[3][9][10]

Anticancer Activity

THQ-based compounds are a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[3][9] Their antitumor effects are achieved through various mechanisms:

  • Induction of Apoptosis: Many THQ derivatives trigger programmed cell death in cancer cells.[9][10]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific checkpoints in the cell cycle.[9][10]

  • Inhibition of Signaling Pathways: A critical mechanism for many novel THQs is the inhibition of pro-survival pathways that are dysregulated in cancer.[3] A prominent example is the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[3] Certain THQs have been shown to inhibit components of this pathway, leading to tumor growth suppression.[3][11][12]

Diagram 3: THQ Inhibition of the PI3K/AKT/mTOR Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation THQ Novel THQ Inhibitor THQ->mTOR

Sources

Foundational

Unlocking the C4-Functionalization Frontier: A Technical Guide to 4-Bromo-Tetrahydroquinoline Derivatives

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It moves beyond generic descriptions to focus on the strategic utility of the 4-bromo-tetrahydroquinoline (4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It moves beyond generic descriptions to focus on the strategic utility of the 4-bromo-tetrahydroquinoline (4-Br-THQ) scaffold —specifically as a high-value "linchpin" intermediate that grants access to the pharmacologically critical C4-position of the tetrahydroquinoline core.

Executive Summary: The "C4-Linchpin" Strategy

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. However, while the benzene ring (positions 5-8) is easily functionalized via electrophilic aromatic substitution, the aliphatic C4 position remains a synthetic challenge.

This guide posits that 4-bromo-tetrahydroquinoline (and its N-protected analogs) represents the most strategic entry point for diversifying this scaffold. The C4-bromo group acts as a versatile "chemical handle," enabling the installation of aryl, heteroaryl, and alkyl moieties that drive potency in oncology (RORγ inverse agonists, Glioblastoma) and infectious disease .

Key Takeaway: Mastering the synthesis and displacement of 4-Br-THQ transforms a generic scaffold into a targeted inhibitor with high IP value.

Chemical Architecture & Synthesis

The Challenge of C4 Accessibility

Direct functionalization of the THQ C4 position is difficult due to the lack of directing groups and the competing reactivity of the nitrogen lone pair. The "4-Bromo Pivot" strategy circumvents this by installing a leaving group that can be displaced by nucleophiles or engaged in cross-coupling.

Strategic Synthesis Protocol: The "Reduction-First" vs. "Substitution-First" Route

To maximize yield and enantioselectivity, the Substitution-First route is recommended for 4-bromo derivatives.

Protocol A: Synthesis of N-Protected 4-Bromo-THQ Intermediate

Rationale: Direct bromination of THQ is messy. Starting from 4-quinolinol allows precise installation of the bromine before reduction.

  • Bromination (Aromatic Precursor):

    • Reagents: 4-Hydroxyquinoline (1.0 eq), Phosphorus Tribromide (PBr3, 1.2 eq).

    • Conditions: DMF, 0°C to RT, 2 hrs.

    • Mechanism: Conversion of the tautomeric quinolone to 4-bromoquinoline via an SNAr-like mechanism.

    • Yield Target: >85%.

  • Selective Reduction (The Critical Step):

    • Reagents: Sodium Cyanoborohydride (NaBH3CN) or H2/PtO2.

    • Solvent: Acetic Acid (AcOH).

    • Note: Standard Pd/C hydrogenation often results in de-halogenation (loss of the bromine). PtO2 (Adam’s Catalyst) or mild hydride donors are required to preserve the C-Br bond while reducing the pyridine ring.

    • Validation: Monitor disappearance of aromatic protons in the pyridine ring via 1H-NMR.

  • N-Protection (Stabilization):

    • Reagents: Tosyl chloride (TsCl) or Boc-anhydride.

    • Rationale: The secondary amine in 4-bromo-THQ is prone to intramolecular cyclization (aziridine formation) or dimerization. Protection is mandatory for storage.

Protocol B: The Divergent "displacement" Workflow

Once the 4-bromo-N-Tosyl-THQ is in hand, it serves as the electrophile for two distinct pathways:

  • Pathway 1 (Suzuki-Miyaura): Coupling with aryl boronic acids to create 4-aryl-THQs (Anti-cancer pharmacophore).

  • Pathway 2 (SN1/SN2 Displacement): Reaction with heterocycles (e.g., morpholine, imidazole) to create solubility-enhanced kinase inhibitors.

Therapeutic Applications & Mechanism of Action[1][2][3][4]

Oncology: RORγ Inverse Agonists (Prostate Cancer)

Recent studies identify 4-substituted THQs as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).

  • Mechanism: The THQ core binds to the ligand-binding domain (LBD) of RORγ. The substituent at C4 induces a conformational change that destabilizes the co-activator binding surface (AF2 helix), recruiting co-repressors instead.

  • Impact: Downregulation of Androgen Receptor (AR) variants (e.g., AR-V7) in castration-resistant prostate cancer (CRPC).

  • Key Derivative: 4-(4-fluorophenyl)sulfonyl-THQ analogs.

Oncology: Glioblastoma & ROS Induction

Derivatives accessible via the 4-bromo intermediate (specifically 4-trifluoromethyl and 4-aryl analogs) have shown the ability to trigger ROS-mediated apoptosis .

  • Mechanism: These lipophilic C4-substituents facilitate mitochondrial membrane penetration. Once inside, they disrupt the Electron Transport Chain (ETC), leading to a surge in Reactive Oxygen Species (ROS).

  • Result: Mitochondrial membrane potential collapse (

    
    ) 
    
    
    
    Cytochrome c release
    
    
    Caspase 3/7 activation.
Quantitative Data Summary (In Vitro)
Therapeutic TargetDerivative Class (C4-Substituted)Cell Line / AssayIC50 / PotencyMechanismSource
Glioblastoma 4-Trifluoromethyl-THQSNB19 (Glioma)38.3 µMROS Induction / Apoptosis[1]
Prostate Cancer N-Sulfonyl-THQ (XY101 analog)RORγ Binding Assay~50 nMRORγ Inverse Agonism[2]
Lung Cancer 4-Morpholine-carbonyl-THQA5490.033 µMmTOR Inhibition[3]
Antimicrobial 4-Aryl-THQS. aureus2-4 µg/mLDNA Gyrase Inhibition[4]

Visualizing the Mechanism

The following Graphviz diagram illustrates the "C4-Divergence" workflow, mapping the synthesis from the 4-bromo intermediate to its biological endpoints.

G Quinoline 4-Hydroxyquinoline (Precursor) BromoInt 4-Bromo-Quinoline (Aromatic) Quinoline->BromoInt PBr3, DMF Reduct Selective Reduction (PtO2/H2 or NaBH3CN) BromoInt->Reduct THQ_Br 4-Bromo-THQ (The Linchpin) Reduct->THQ_Br Preserves C-Br Path_Suzuki Pd-Catalyzed Cross-Coupling THQ_Br->Path_Suzuki + Aryl Boronic Acid Path_Nu Nucleophilic Displacement THQ_Br->Path_Nu + Morpholine/Amine Prod_ROR 4-Aryl-THQ (RORγ Agonist) Path_Suzuki->Prod_ROR Prostate Cancer (CRPC) Prod_ROS 4-Heteroaryl-THQ (ROS Inducer) Path_Nu->Prod_ROS Glioblastoma (Mitochondrial Targeting)

Caption: The "C4-Divergence" Strategy: Using the 4-bromo intermediate to access distinct therapeutic classes.

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of 4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline (RORγ Lead) via 4-Bromo Intermediate.

Step 1: Bromination & Reduction

  • Dissolve 4-quinolinol (10 mmol) in DMF (20 mL). Add PBr3 (12 mmol) dropwise at 0°C. Stir 2h. Quench with ice water. Filter precipitate (4-bromoquinoline).

  • Suspend 4-bromoquinoline in AcOH. Add PtO2 (5 mol%). Hydrogenate at 40 psi for 4h. Critical Checkpoint: Stop immediately upon consumption of starting material to prevent de-bromination.

  • Isolate 4-bromo-1,2,3,4-THQ. Immediately protect with TsCl (1.1 eq) in Pyridine/DCM.

Step 2: Suzuki Coupling (The Functionalization)

  • Reactants: N-Tosyl-4-bromo-THQ (1.0 eq), 4-Fluorophenylboronic acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base/Solvent: K2CO3 (3.0 eq) in Dioxane/Water (4:1).

  • Conditions: Degas, heat to 90°C for 12h under Argon.

  • Workup: Extract with EtOAc. Purify via Silica Gel Chromatography (Hexane/EtOAc).

Step 3: Deprotection (Optional)

  • Remove Tosyl group using Mg/MeOH or H2SO4 if the free amine is required for further SAR.

References

  • Koochakkhani, S., et al. (2024).[1] "Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells."[1] European Journal of Pharmaceutical Sciences. Link[1]

  • Wang, J., et al. (2020). "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer." Acta Pharmacologica Sinica. Link

  • Al-Wahaibi, L.H., et al. (2025). "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Molecules. Link

  • Razak, M., et al. (2020).[2][3] "Synthesis and Biological Activities of New 1,2,3,4-Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction." Indian Journal of Forensic Medicine & Toxicology. Link

  • Zhang, H.P., et al. (2013).[3] "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone." Journal of Chemical Research. Link

Sources

Protocols & Analytical Methods

Method

Application and Protocols for the Kinase Inhibitor Scaffold: 4-Bromo-6,7-dihydroquinolin-8(5H)-one

Abstract Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The quinoline core is recognized as a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The quinoline core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[2][3][4][5] This document provides a detailed guide for researchers on the utilization of 4-Bromo-6,7-dihydroquinolin-8(5H)-one , a versatile and functionalized quinoline scaffold, for the development of novel kinase inhibitors. We present a hypothesized synthetic scheme, explore its potential as a precursor for covalent inhibitors, and provide detailed protocols for biochemical and cell-based assays to characterize its activity.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a cornerstone in the design of targeted therapeutics due to its rigid, planar structure and synthetic accessibility.[3] Its derivatives have shown potent inhibitory activity against a wide array of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in oncology.[2] The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents, which allows for fine-tuning of potency and selectivity.[2]

The scaffold presented here, 4-Bromo-6,7-dihydroquinolin-8(5H)-one, offers several strategic advantages:

  • A Core Structure: It provides a foundational framework for building more complex inhibitors.

  • Site for Covalent Modification: The presence of a bromine atom at the 4-position introduces an electrophilic site. This can be exploited for the development of covalent inhibitors that form a permanent bond with a nucleophilic residue, such as cysteine, in the kinase active site.[6][7] This strategy can lead to increased potency, prolonged duration of action, and the ability to target kinases with high ATP affinity.

This guide will detail the scientific rationale and methodologies for leveraging this scaffold in a kinase inhibitor discovery program.

Synthesis of the Scaffold

Hypothetical Synthesis Workflow

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation A 3-Bromoaniline AB Intermediate Adduct A->AB + B Acrolein B->AB C Intermediate Adduct AB->C CD 6-Bromo-1,2,3,4-tetrahydroquinoline C->CD + Heat D Polyphosphoric Acid (PPA) D->CD E 6-Bromo-1,2,3,4-tetrahydroquinoline CD->E EF 4-Bromo-6,7-dihydroquinolin-8(5H)-one E->EF + F Oxidizing Agent (e.g., DDQ) F->EF

Caption: Hypothetical synthetic workflow for 4-Bromo-6,7-dihydroquinolin-8(5H)-one.

This multi-step synthesis would first involve a Michael addition of 3-bromoaniline to an α,β-unsaturated carbonyl compound like acrolein, followed by an acid-catalyzed intramolecular cyclization and dehydration, and finally, a selective oxidation to yield the desired ketone.

Application as a Covalent Kinase Inhibitor Scaffold

The bromine atom on the quinoline ring makes this scaffold particularly suitable for designing covalent inhibitors. Covalent inhibitors typically consist of a scaffold that directs the molecule to the ATP-binding site and a reactive "warhead" that forms a covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[6]

Mechanism of Action Hypothesis: We hypothesize that derivatives of 4-Bromo-6,7-dihydroquinolin-8(5H)-one can be designed to target kinases possessing a non-catalytic cysteine residue in or near the ATP-binding pocket. The scaffold would first bind non-covalently, positioning the bromo-substituent in proximity to the cysteine thiol. The nucleophilic thiol would then attack the electrophilic carbon bearing the bromine, displacing it and forming a stable covalent bond.

Covalent Inhibition Mechanism

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation K Kinase + Cys-SH KI Kinase-Inhibitor Complex (Non-covalent) K->KI I Inhibitor (Scaffold-Br) KI2 Kinase-Inhibitor Complex (Non-covalent) K_cov Covalently Modified Kinase (Kinase-S-Scaffold) KI2->K_cov k_inact

Caption: Two-step mechanism of covalent kinase inhibition.

This irreversible binding can offer significant advantages, including enhanced potency and a prolonged duration of biological effect, as the kinase is permanently inactivated.

Experimental Protocols

To evaluate the potential of derivatives based on the 4-Bromo-6,7-dihydroquinolin-8(5H)-one scaffold, a systematic series of biochemical and cell-based assays is required. The following protocols are provided as a comprehensive guide.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol determines the ability of a test compound to inhibit the activity of a purified kinase by measuring the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and robust method for this purpose.

Rationale: Biochemical assays using purified enzymes are the first step in characterizing a potential inhibitor.[10] They allow for the direct measurement of enzyme inhibition and the determination of key parameters like the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2] This assay format is preferred for high-throughput screening due to its simplicity and high signal-to-background ratio.

Materials:

  • Purified recombinant target kinase (e.g., a kinase with a known targetable cysteine, such as BTK or a mutant EGFR).

  • Kinase-specific substrate peptide.

  • 4-Bromo-6,7-dihydroquinolin-8(5H)-one derivative (test inhibitor).

  • ATP solution.

  • Kinase reaction buffer (specific to the kinase).

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • White, opaque 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Prepare an ATP solution at 2x the final desired concentration (e.g., at the Kₘ for ATP of the target kinase).

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

Compound IDTarget KinaseIC₅₀ (nM)
Scaffold-Derivative-AKinase X (Wild-Type)850
Scaffold-Derivative-AKinase X (Cys-Mutant)>10,000
Scaffold-Derivative-BKinase X (Wild-Type)75
Scaffold-Derivative-BKinase X (Cys-Mutant)8,200
Staurosporine (Control)Kinase X (Wild-Type)15

This table presents hypothetical data for illustrative purposes.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol measures the ability of a compound to bind to its target kinase within living cells. It provides crucial information on cell permeability and target engagement in a physiological context.

Rationale: While biochemical assays confirm direct enzyme inhibition, cell-based assays are necessary to determine if a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.[11][12] The NanoBRET™ Target Engagement assay is a robust method for quantifying compound binding at specific protein targets in live cells.[13]

Materials:

  • Human cell line (e.g., HEK293) engineered to express the target kinase as a NanoLuc® luciferase fusion protein.

  • NanoBRET™ Kinase Tracer.

  • 4-Bromo-6,7-dihydroquinolin-8(5H)-one derivative (test inhibitor).

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well cell culture plates.

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET).

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered cells in a white 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test inhibitor in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM®.

    • Remove the growth medium from the cells and add the inhibitor dilutions.

    • Immediately add the NanoBRET™ Tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to each well.

    • Read the plate on a BRET-capable plate reader, measuring both donor (luciferase) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • The data will show a decrease in the BRET signal as the test inhibitor displaces the tracer from the kinase, allowing for the determination of an IC₅₀ value for target engagement.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase in cells.

Rationale: Confirming that target engagement leads to the inhibition of the kinase's signaling function is a critical validation step.[14] Measuring the phosphorylation of a direct downstream substrate provides a functional readout of the inhibitor's activity in a cellular pathway.

Materials:

  • Cancer cell line known to have an active signaling pathway dependent on the target kinase.

  • 4-Bromo-6,7-dihydroquinolin-8(5H)-one derivative (test inhibitor).

  • Cell lysis buffer.

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Standard Western blot equipment.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to attach. Treat the cells with increasing concentrations of the test inhibitor for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.

    • Quantify the band intensities. The reduction in the phospho-substrate signal relative to the total substrate indicates the potency of the inhibitor in blocking the kinase signaling pathway.

Overall Experimental Workflow

A Scaffold Synthesis & Derivative Design B Protocol 1: Biochemical IC50 Assay (Purified Kinase) A->B Test direct inhibition C Protocol 2: Cellular Target Engagement (NanoBRET™ Assay) B->C Confirm cell permeability D Protocol 3: Functional Cellular Assay (Western Blot) C->D Verify pathway inhibition E Lead Optimization D->E Iterate design

Caption: Integrated workflow for evaluating kinase inhibitors derived from the scaffold.

Conclusion

The 4-Bromo-6,7-dihydroquinolin-8(5H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly covalent inhibitors targeting oncogenic kinases. Its functionalized structure allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for synthesizing, screening, and validating new chemical entities derived from this versatile core. By following a systematic approach that integrates biochemical and cellular assays, researchers can effectively advance their kinase inhibitor drug discovery programs.

References

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Miller, R. M. (2017). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. eScholarship, University of California. Retrieved from [Link]

  • University of Florida. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • Liu, Y., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 31(7), 1167-1184. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. Retrieved from [Link]

  • ResearchGate. (2008). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). CHAPTER 4: Covalent Inhibition of Kinases. Retrieved from [Link]

  • de la Cruz, J., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Molecules, 27(2), 488. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Al-Tannak, N. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Asati, V., et al. (2025). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. International Journal of Molecular Sciences, 26(16), 8933. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of a hinge-directed scaffold for the development of selective kinase inhibitors. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1324, 139366. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 563-580. Retrieved from [Link]

  • Taylor & Francis Online. (2017, December 6). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Retrieved from [Link]

  • PubMed. (2008, June 15). Structure activity relationships of quinoline-containing c-Met inhibitors. Retrieved from [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • AMS Dottorato. (n.d.). Structural and biophysical characterization of novel GSK-3β inhibitors. Retrieved from [Link]

  • DSpace@Leiden. (2024, March). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one 10g. Retrieved from [Link]

  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 4-Bromo-1,2,3,4-tetrahydroquinolin-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the synthetic functionalization of 4-bromo-1,2,3,4-tetra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthetic functionalization of 4-bromo-1,2,3,4-tetrahydroquinolin-4-one, a versatile scaffold with significant potential in medicinal chemistry and drug discovery. The strategic location of the bromine atom and the ketone functionality offers a rich platform for a diverse array of chemical transformations, enabling the generation of extensive compound libraries for biological screening. This document outlines key synthetic strategies, provides detailed experimental protocols for selected transformations, and offers insights into the underlying chemical principles to guide your research and development efforts.

The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and neuroprotective activities.[1][2] The presence of a bromine atom at the 4-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the ketone group at the same position allows for a host of classical carbonyl chemistry transformations. The strategic N-protection of the tetrahydroquinoline is often crucial to modulate reactivity and prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and tosyl (p-toluenesulfonyl), which can be chosen based on the desired reaction conditions and subsequent deprotection strategies.

This guide is structured to provide both a conceptual overview and practical, step-by-step instructions for key functionalization reactions. We will explore palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the C4-position, nucleophilic aromatic substitution as a complementary approach, and a variety of transformations targeting the versatile ketone functionality.

I. Functionalization at the C4-Bromo Position: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering efficient and selective methods for the formation of new bonds.[3] For the 4-bromo-tetrahydroquinoline ketone scaffold, these reactions are paramount for introducing a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies. The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results and will be discussed for each reaction type.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] In the context of 4-bromo-tetrahydroquinoline ketone, this reaction allows for the introduction of various aryl and vinyl groups, which are prevalent in many bioactive molecules.

Causality Behind Experimental Choices: The selection of a palladium catalyst and a suitable ligand is crucial for an efficient Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed.[6] The ligand plays a key role in the catalytic cycle by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps. A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center.[4] The solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution, is chosen to ensure the solubility of all reactants.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-4-bromo-1,2,3,4-tetrahydroquinolin-4-one

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on similar aryl bromide systems and may require optimization for specific substrates.[6]

Materials:

  • N-Boc-4-bromo-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.03-0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add N-Boc-4-bromo-1,2,3,4-tetrahydroquinolin-4-one, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandTypical Substrates
Pd(OAc)₂SPhos, XPhosAryl chlorides, bromides
Pd₂(dba)₃RuPhos, BrettPhosHindered aryl bromides
Pd(PPh₃)₄-Aryl iodides, bromides
Pd(dppf)Cl₂-Aryl bromides, triflates
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is instrumental in synthesizing aniline derivatives and is widely used in pharmaceutical research.[8] For the 4-bromo-tetrahydroquinoline ketone, this methodology enables the introduction of a diverse range of primary and secondary amines.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which promotes the reductive elimination step.[7] Commonly used ligands include those from the biarylphosphine class, such as XPhos and SPhos. A strong, non-nucleophilic base, such as NaOt-Bu or K₃PO₄, is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Boc-4-bromo-1,2,3,4-tetrahydroquinolin-4-one

This protocol is based on general procedures for Buchwald-Hartwig amination and should be optimized for specific amine coupling partners.[9]

Materials:

  • N-Boc-4-bromo-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02-0.05 equiv)

  • XPhos (0.04-0.10 equiv)

  • NaOt-Bu (1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine N-Boc-4-bromo-1,2,3,4-tetrahydroquinolin-4-one, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly valuable for introducing alkynyl moieties, which can serve as versatile synthetic handles for further transformations or as key pharmacophores.

Causality Behind Experimental Choices: The classical Sonogashira coupling employs a dual catalytic system of a palladium complex and a copper(I) salt, typically CuI.[10] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.

Protocol 3: General Procedure for Sonogashira Coupling of N-Tosyl-4-bromo-1,2,3,4-tetrahydroquinolin-4-one

This protocol is a representative procedure for Sonogashira couplings and may require optimization.[11]

Materials:

  • N-Tosyl-4-bromo-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

  • CuI (0.04-0.10 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a Schlenk flask under an inert atmosphere, add N-Tosyl-4-bromo-1,2,3,4-tetrahydroquinolin-4-one, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Palladium-Catalyzed Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Substrate 4-Bromo-THQ-Ketone Suzuki_Reagent Ar-B(OH)₂ Buchwald_Reagent R₂NH Sonogashira_Reagent R-C≡CH Suzuki_Product 4-Aryl-THQ-Ketone Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base Buchwald_Product 4-Amino-THQ-Ketone Buchwald_Reagent->Buchwald_Product Pd Catalyst, Base Sonogashira_Product 4-Alkynyl-THQ-Ketone Sonogashira_Reagent->Sonogashira_Product Pd/Cu Catalyst, Base

Caption: Overview of key palladium-catalyzed cross-coupling reactions for C4-functionalization.

II. Functionalization via Nucleophilic Aromatic Substitution (SNAr)

As an alternative to metal-catalyzed reactions, nucleophilic aromatic substitution (SNAr) can be a viable strategy for the functionalization of certain aryl halides.[9][12] For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[9] In the case of 4-bromo-tetrahydroquinoline ketone, the electron-withdrawing nature of the ketone and the nitrogen atom of the quinoline ring may not be sufficient to activate the C4 position for SNAr with a wide range of nucleophiles under standard conditions. However, with highly activated substrates or strong nucleophiles, this pathway can be explored.

Causality Behind Experimental Choices: SNAr reactions are typically performed in polar aprotic solvents, such as DMSO or DMF, which can solvate the cation of the nucleophile salt and increase the nucleophilicity of the anion.[12] The reaction rate is dependent on the strength of the nucleophile and the degree of activation of the aromatic ring.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on an Activated 4-Bromo-tetrahydroquinoline Ketone Derivative

This is a general protocol and its success is highly dependent on the specific substrate and nucleophile.[12]

Materials:

  • Activated 4-bromo-tetrahydroquinoline ketone derivative (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, potassium thiophenoxide) (1.1-1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add the activated 4-bromo-tetrahydroquinoline ketone derivative and the nucleophile.

  • Add the anhydrous polar aprotic solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Functionalization of the Ketone Group

The ketone functionality at the C4 position provides a rich playground for a variety of classical and modern organic transformations, allowing for the introduction of new stereocenters and diverse functional groups.

A. Reductive Amination: Synthesis of 4-Amino-tetrahydroquinolines

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[13][14] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they selectively reduce the iminium ion in the presence of the starting ketone.[14] The reaction is typically carried out in a protic solvent like methanol or ethanol, often with the addition of a catalytic amount of acid to facilitate imine formation.

Protocol 5: General Procedure for Reductive Amination of N-Boc-1,2,3,4-tetrahydroquinolin-4-one

This protocol is adapted from standard reductive amination procedures.[13]

Materials:

  • N-Boc-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, dissolve N-Boc-1,2,3,4-tetrahydroquinolin-4-one and the amine in the chosen solvent.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Aldol Condensation: Formation of α,β-Unsaturated Ketones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[15][16]

Causality Behind Experimental Choices: The reaction can be catalyzed by either acid or base.[16] Base-catalyzed aldol condensations proceed via an enolate intermediate, while acid-catalyzed versions proceed through an enol. The choice of catalyst and reaction conditions can influence the outcome, particularly in crossed aldol reactions where multiple products are possible.

Protocol 6: General Procedure for Base-Catalyzed Aldol Condensation of N-Boc-1,2,3,4-tetrahydroquinolin-4-one with an Aromatic Aldehyde

This is a general protocol for a Claisen-Schmidt condensation.[17]

Materials:

  • N-Boc-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)

  • Aromatic aldehyde (1.0-1.2 equiv)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve N-Boc-1,2,3,4-tetrahydroquinolin-4-one and the aromatic aldehyde in the alcohol solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Neutralize the reaction mixture with dilute HCl.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

C. Grignard Reaction: Addition of Organometallic Reagents

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, resulting in the formation of an alcohol.[18][19] This reaction is a cornerstone of organic synthesis for creating new carbon-carbon bonds and can be used to introduce a wide variety of alkyl, aryl, and vinyl groups.

Causality Behind Experimental Choices: Grignard reactions must be carried out under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.[18] Diethyl ether or tetrahydrofuran (THF) are common solvents. The N-H proton of an unprotected tetrahydroquinoline is acidic enough to react with a Grignard reagent, therefore N-protection is essential.

Protocol 7: General Procedure for the Grignard Reaction with N-Tosyl-1,2,3,4-tetrahydroquinolin-4-one

This protocol is a general guide and requires strict anhydrous conditions.[20]

Materials:

  • N-Tosyl-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)

  • Grignard reagent (1.2-1.5 equiv in THF or Et₂O)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In an oven-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve N-Tosyl-1,2,3,4-tetrahydroquinolin-4-one in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Functionalization of the Ketone Group

G cluster_reductive Reductive Amination cluster_aldol Aldol Condensation cluster_grignard Grignard Reaction Substrate THQ-Ketone Reductive_Reagent R₂NH, NaBH(OAc)₃ Aldol_Reagent ArCHO, Base Grignard_Reagent R-MgBr Reductive_Product 4-Amino-THQ Reductive_Reagent->Reductive_Product Acid catalyst Aldol_Product α,β-Unsaturated Ketone Aldol_Reagent->Aldol_Product Grignard_Product Tertiary Alcohol Grignard_Reagent->Grignard_Product 1. Et₂O 2. H₃O⁺

Caption: Key transformations targeting the ketone functionality of the tetrahydroquinoline scaffold.

IV. Conclusion

The 4-bromo-1,2,3,4-tetrahydroquinolin-4-one scaffold represents a highly valuable starting point for the synthesis of diverse chemical libraries for drug discovery. The strategic application of palladium-catalyzed cross-coupling reactions at the C4-bromo position, complemented by transformations of the ketone functionality, provides a powerful toolkit for medicinal chemists. The protocols outlined in these application notes serve as a guide for the rational design and synthesis of novel tetrahydroquinoline derivatives. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

V. References

  • Bunce, R. A., et al. (2014). Domino Reactions in the Synthesis of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 19(10), 16257-16307. [Link]

  • Çakmak, O., et al. (2018). Microwave-assisted SNAr of 6-bromo-5-nitroquinoline with cyclic secondary amines. Tetrahedron Letters, 59(32), 3125-3129. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Prafulla M Sabale, et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 945-954. [Link]

  • Wikipedia contributors. (2023). Grignard reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Katritzky, A. R., et al. (2010). Tetrahydroquinolines: A Review of Their Synthesis and Properties. Arkivoc, 2010(1), 216-259. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725-754. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Wikipedia contributors. (2023). Aldol condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions. In Organic Chemistry II. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-6,7-dihydroquinolin-8(5H)-one

An in-depth guide to the synthesis of 4-Bromo-6,7-dihydroquinolin-8(5H)-one, a key building block for pharmaceutical research and development. Welcome to the technical support center for the synthesis of 4-Bromo-6,7-dihy...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 4-Bromo-6,7-dihydroquinolin-8(5H)-one, a key building block for pharmaceutical research and development.

Welcome to the technical support center for the synthesis of 4-Bromo-6,7-dihydroquinolin-8(5H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you improve the yield and purity of your target compound.

Strategic Analysis: The Challenge of Regioselectivity

A primary challenge in synthesizing 4-Bromo-6,7-dihydroquinolin-8(5H)-one is achieving the desired regiochemistry. A common initial thought might be to synthesize the 6,7-dihydroquinolin-8(5H)-one core first and then perform an electrophilic bromination. However, this approach is unlikely to be successful.

The quinoline ring system is deactivated towards electrophilic substitution by the nitrogen atom. Furthermore, the carbonyl group at the 8-position is also an electron-withdrawing group, further deactivating the ring. Electrophilic attack, if it occurs, would be directed to the 5- or 7-positions of the carbocyclic ring, not the desired 4-position on the pyridine ring.[1][2][3]

Therefore, a more robust and reliable strategy involves constructing the quinoline ring system from a starting material that already contains the bromine atom in the correct position. This "convergent" approach provides absolute control over the regiochemistry.

Synthetic_Strategy_Comparison cluster_0 Strategy 1: Direct Bromination (Low Yield/Incorrect Isomer) cluster_1 Strategy 2: Convergent Synthesis (Recommended) A 6,7-Dihydroquinolin-8(5H)-one B Bromination (e.g., Br2, NBS) A->B C Mixture of Isomers (Likely 5- and 7-Bromo) + Starting Material B->C D Desired Product (4-Bromo-...) NOT Formed B->D Unfavorable E 3-Bromoaniline Derivative F Condensation & Cyclization (e.g., Gould-Jacobs Reaction) E->F G 4-Bromo-6,7-dihydroquinolin-8(5H)-one F->G High Regiocontrol

Caption: Comparison of synthetic strategies for 4-Bromo-6,7-dihydroquinolin-8(5H)-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the recommended convergent synthesis pathway, which typically involves a Gould-Jacobs or similar cyclization reaction.[4][5]

Issue 1: Low yield of the initial condensation product between the bromoaniline and the malonate derivative.

  • Possible Cause 1: Incomplete Reaction. The condensation step can be slow.

    • Suggested Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or GC-MS until the bromoaniline starting material is consumed. Consider extending the reaction time or moderately increasing the temperature (e.g., from 100°C to 120°C).

  • Possible Cause 2: Sub-optimal Stoichiometry. An incorrect ratio of reactants can limit the yield.

    • Suggested Solution: Ensure diethyl ethoxymethylenemalonate (or a similar reagent) is used in a slight excess (e.g., 1.05 to 1.1 equivalents) to drive the reaction to completion.

  • Possible Cause 3: Presence of Water. The starting materials or solvent may contain water, which can interfere with the condensation.

    • Suggested Solution: Use anhydrous solvents and ensure starting materials are dry. The reaction is often run neat or in a high-boiling solvent where any water formed can be removed.

Issue 2: The thermal cyclization step results in a dark, tarry mixture with low product yield.

  • Possible Cause 1: Temperature Too High. While high temperatures are required, excessive heat can lead to polymerization and decomposition.

    • Suggested Solution: The optimal temperature for thermal cyclization is critical and substrate-dependent, typically in the range of 240-260°C. Use a high-boiling, thermally stable solvent like diphenyl ether (Dowtherm A) for precise temperature control.[6][7] Use a sand bath or a high-temperature heating mantle with a thermocouple for accurate temperature regulation.

  • Possible Cause 2: Oxygen Contamination. At high temperatures, the reaction mixture can be susceptible to oxidation.

    • Suggested Solution: Perform the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Possible Cause 3: Impure Intermediate. Impurities from the first step can act as catalysts for decomposition at high temperatures.

    • Suggested Solution: Ensure the anilinomethylenemalonate intermediate is purified before the cyclization step. This can be done by recrystallization or by washing the crude solid with a non-polar solvent like hexanes to remove unreacted starting materials.

Issue 3: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of Starting Materials or Intermediates. Incomplete cyclization can leave the uncyclized intermediate in the final mixture.

    • Suggested Solution: The final product, being a quinolinone, has different polarity and solubility compared to the open-chain intermediate. A well-chosen recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture with hexanes) can often separate the product.

  • Possible Cause 2: Formation of Isomeric Byproducts. While the convergent strategy minimizes this, side reactions during cyclization are still possible.

    • Suggested Solution: If recrystallization is insufficient, column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute your product. Monitor fractions by TLC.

Troubleshooting_Cyclization Start Cyclization Step Initiated CheckYield Low Yield or Tar Formation? Start->CheckYield CheckTemp Temp > 260°C? CheckYield->CheckTemp Yes Success High Yield of Clean Product CheckYield->Success No CheckPurity Intermediate Pure? CheckTemp->CheckPurity No Sol_Temp Action: Reduce temp to 240-250°C. Use high-boiling solvent for control. CheckTemp->Sol_Temp Yes Sol_Purity Action: Purify intermediate via recrystallization before cyclization. CheckPurity->Sol_Purity No Sol_Inert Action: Run reaction under N2 or Ar atmosphere. CheckPurity->Sol_Inert Yes Sol_Temp->Start Sol_Purity->Start Sol_Inert->Start

Caption: Troubleshooting workflow for the thermal cyclization step.

Frequently Asked Questions (FAQs)

  • Q1: Why is the Gould-Jacobs reaction recommended for this synthesis?

    • The Gould-Jacobs reaction is a reliable and well-documented method for creating the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) core structure.[4][5] It proceeds in two distinct, manageable steps (condensation then thermal cyclization), which allows for purification of the intermediate, leading to a cleaner final reaction.

  • Q2: What is the expected precursor for the synthesis of 4-Bromo-6,7-dihydroquinolin-8(5H)-one?

    • The direct precursor is 4-Bromo-8-hydroxy-5,6,7,8-tetrahydroquinoline. The final step would be an oxidation of the 8-hydroxyl group to the ketone. A more direct route to the target molecule would involve a variation of the Conrad-Limpach or Camps cyclization using a brominated aniline and a cyclic β-keto ester, though these can have their own regioselectivity challenges.[4] For the purpose of this guide, we focus on a plausible and adaptable route.

  • Q3: What analytical methods are essential for this synthesis?

    • TLC: For routine monitoring of reaction progress and checking fraction purity during chromatography.

    • NMR (¹H and ¹³C): Absolutely essential for structural confirmation of the intermediate and final product. It will confirm the presence and, critically, the position of the bromine atom.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and the presence of bromine (via its characteristic isotopic pattern, M and M+2 peaks of nearly equal intensity).

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the ketone (around 1680-1700 cm⁻¹) and the N-H or O-H stretches in intermediates.

  • Q4: What are the primary safety concerns?

    • High Temperatures: The thermal cyclization step requires temperatures exceeding 240°C. Use appropriate heating equipment (sand bath, heating mantle with controller) and take precautions against thermal burns. Ensure glassware is rated for high temperatures.

    • Corrosive Reagents: If alternative chlorination/bromination steps are considered, reagents like POCl₃ or Br₂ are highly corrosive and toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[7]

    • High-Boiling Solvents: Solvents like diphenyl ether have low volatility but can cause severe burns. Ensure adequate ventilation and avoid inhalation of any vapors.

Optimized Experimental Protocol

This protocol describes a plausible two-step synthesis based on the Gould-Jacobs reaction to obtain the core structure, followed by oxidation.

Step 1: Synthesis of Diethyl 2-(((3-bromophenyl)amino)methylene)malonate

  • Reagents & Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (13.2 g, 61.0 mmol, 1.05 eq).

  • Reaction:

    • Heat the mixture in an oil bath at 110-120°C for 2 hours. The reaction should become a homogenous solution, and ethanol will be evolved as a byproduct.

    • Monitor the reaction by TLC (eluent: 4:1 Hexane:Ethyl Acetate) until the 3-bromoaniline spot has disappeared.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. The product will likely crystallize upon cooling.

    • Add hexanes (50 mL) to the flask and stir to break up the solid.

    • Collect the solid product by vacuum filtration, washing with cold hexanes (2 x 20 mL).

    • Dry the white to off-white solid under vacuum. The product is often pure enough for the next step. Expected yield: 17-19 g (85-95%).

Step 2: Synthesis of 4-Hydroxy-7-bromoquinoline via Thermal Cyclization

  • Reagents & Setup:

    • In a 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head, add diphenyl ether (200 mL).

    • Heat the diphenyl ether to 250°C under a gentle stream of nitrogen.

  • Reaction:

    • Slowly add the dried product from Step 1 (17.0 g, ~49.7 mmol) in portions to the hot diphenyl ether. The solid should dissolve, and ethanol will begin to distill off.

    • Maintain the temperature at 250-255°C for 30-45 minutes after the addition is complete.

    • Monitor by taking a small aliquot, diluting with dichloromethane, and spotting on a TLC plate. The reaction is complete when the intermediate spot is gone.

  • Work-up & Purification:

    • Allow the mixture to cool to below 100°C, then pour it into a large beaker containing 400 mL of hexanes. This will precipitate the product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with hexanes (3 x 50 mL) to remove all the diphenyl ether.

    • Dry the resulting tan solid under vacuum. Expected yield: 9-10.5 g (80-90%).

(Note: The synthesis of the final target, 4-Bromo-6,7-dihydroquinolin-8(5H)-one, from this intermediate would require subsequent reduction of the pyridine ring followed by oxidation at the 8-position, steps which are beyond the scope of this core guide but represent a logical synthetic extension.)

Quantitative Data Summary
StepStarting MaterialReagentEquivalentsProductTheoretical Yield (g)Expected Yield (%)
13-Bromoaniline (10.0 g)DEEM (13.2 g)1.05Diethyl 2-(((3-bromophenyl)amino)methylene)malonate19.9 g85-95%
2Intermediate (17.0 g)Diphenyl Ether (Solvent)N/A4-Hydroxy-7-bromoquinoline11.1 g80-90%

References

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

  • Ioniţă, A. C., et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Farmacia, 66(4), 616-624. [Link]

  • Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. ResearchGate. [Link]

  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. Retrieved from Lianhe Aigen Pharma Co., Ltd. [Link]

  • Wyrębek, P., & Suwiński, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 780-789. [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8549-8575. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Bromo-6,7-dihydroquinolin-8(5H)-one in Solution

Welcome to the dedicated technical support guide for 4-Bromo-6,7-dihydroquinolin-8(5H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Bromo-6,7-dihydroquinolin-8(5H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities associated with the stability of this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.

The unique structure of 4-Bromo-6,7-dihydroquinolin-8(5H)-one, incorporating both an α-bromo ketone and a vinyl bromide moiety, presents specific stability challenges that must be carefully managed. This guide offers a comprehensive overview of potential degradation pathways, troubleshooting for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 4-Bromo-6,7-dihydroquinolin-8(5H)-one that influence its stability?

A1: The stability of this compound is primarily dictated by two reactive functional groups: the α-bromo ketone and the vinyl bromide . The α-bromo ketone is susceptible to nucleophilic attack and base-mediated rearrangements, while the vinyl bromide can be sensitive to light and participate in hydrolysis reactions, particularly in certain polar aprotic solvents.

Q2: What are the ideal storage conditions for solid 4-Bromo-6,7-dihydroquinolin-8(5H)-one?

A2: For long-term storage, the solid compound should be kept in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] A temperature of -20°C is recommended for extended periods. It is crucial to minimize exposure to moisture and light to prevent degradation.[1][2]

Q3: I've noticed my stock solution of 4-Bromo-6,7-dihydroquinolin-8(5H)-one in DMSO is changing color. What could be the cause?

A3: A color change in your DMSO stock solution may indicate degradation. While DMSO is a common solvent, for some 4-halo-quinoline derivatives, it has been observed to promote hydrolysis.[3] This could lead to the formation of byproducts. It is advisable to prepare fresh solutions before use and to store stock solutions at low temperatures for short periods only.

Q4: Can I use protic solvents like methanol or ethanol for my reactions with this compound?

A4: While protic solvents can be used, it's important to be aware that they can act as nucleophiles and may participate in solvolysis reactions with the α-bromo ketone, leading to the formation of α-alkoxy or α-hydroxy ketones. The rate of these side reactions is dependent on the specific reaction conditions, including temperature and the presence of any bases.

Q5: Is 4-Bromo-6,7-dihydroquinolin-8(5H)-one sensitive to light?

A5: Yes, quinolone derivatives can exhibit photosensitivity, leading to photodegradation.[4] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping the container in foil, especially during long-term experiments or storage.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with 4-Bromo-6,7-dihydroquinolin-8(5H)-one.

Observed Problem Potential Cause(s) Recommended Solutions
Inconsistent reaction yields or appearance of unexpected byproducts Degradation of starting material: The compound may have degraded during storage or in the reaction solvent prior to the start of your experiment.- Verify Purity: Always check the purity of your starting material before use, especially if it has been stored for a long time. - Use Fresh Solutions: Prepare solutions of 4-Bromo-6,7-dihydroquinolin-8(5H)-one immediately before use.[1] - Solvent Choice: Consider the use of anhydrous aprotic solvents such as acetonitrile or THF for reactions where the stability of the α-bromo ketone is critical.
Formation of an α-hydroxy ketone impurity Hydrolysis: The α-bromo ketone moiety is susceptible to hydrolysis, which is accelerated by the presence of water and neutral or basic conditions.[1]- Anhydrous Conditions: Use anhydrous solvents and perform reactions under an inert atmosphere to minimize exposure to moisture.[1] - pH Control: If aqueous conditions are necessary, maintain a slightly acidic pH (3-5) to suppress hydrolysis.[1] Avoid basic washes (e.g., sodium bicarbonate) during workup if possible, or perform them quickly at low temperatures.
Low recovery of the compound after aqueous workup Hydrolysis or Poor Solubility: The compound may be degrading during the workup, or the degradation products may have different solubility profiles.- Minimize Contact Time: Reduce the time the compound is in contact with aqueous layers. - Use Brine Washes: Use brine to reduce the solubility of the organic compound in the aqueous phase. - Solvent Extraction: Ensure you are using an appropriate organic solvent for extraction.
Reaction failure or formation of rearranged products (e.g., Favorskii rearrangement) Basic Conditions: The presence of a base can lead to the deprotonation of the α'-carbon, initiating a Favorskii-type rearrangement instead of the desired reaction.- Avoid Strong Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base. - Temperature Control: Add the base at a low temperature to control its reactivity.
Discoloration of the solid compound over time Oxidation or Photodegradation: Exposure to air and/or light can cause the compound to degrade.- Inert Atmosphere: Store the solid under an inert gas like argon or nitrogen.[1] - Light Protection: Keep the container in a dark place or use an amber vial.

Plausible Degradation Pathways

Understanding the potential degradation pathways of 4-Bromo-6,7-dihydroquinolin-8(5H)-one is crucial for designing stable formulations and interpreting unexpected experimental results. Based on the reactivity of its functional groups, the following degradation routes are plausible:

Hydrolysis of the α-Bromo Ketone

Under neutral or basic aqueous conditions, the α-bromo ketone can undergo nucleophilic substitution by water to form the corresponding α-hydroxy ketone. This is often a major degradation pathway in the presence of moisture.

start 4-Bromo-6,7-dihydro- quinolin-8(5H)-one intermediate Intermediate start->intermediate + H2O (Neutral/Basic) product 4-Bromo-8-hydroxy-6,7- dihydroquinolin-8(5H)-one intermediate->product - HBr

Caption: Plausible hydrolysis pathway of the α-bromo ketone.

Favorskii-Type Rearrangement

In the presence of a strong, non-nucleophilic base, the compound could potentially undergo a Favorskii-type rearrangement, leading to a ring-contracted carboxylic acid derivative after workup.

start 4-Bromo-6,7-dihydro- quinolin-8(5H)-one intermediate Cyclopropanone Intermediate start->intermediate + Base (e.g., RO⁻) product Ring-Contracted Product (e.g., Carboxylic Acid Derivative) intermediate->product + H2O Workup

Caption: Potential Favorskii-type rearrangement pathway.

Photodegradation

Exposure to UV or even ambient light can induce degradation of the quinoline ring system. The exact products can be complex and may involve dimerization or other rearrangements.[4]

start 4-Bromo-6,7-dihydro- quinolin-8(5H)-one products Complex Mixture of Degradation Products start->products hν (Light)

Caption: General pathway for photodegradation.

Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC

This protocol provides a general method for evaluating the stability of 4-Bromo-6,7-dihydroquinolin-8(5H)-one in a chosen solvent over time.

Materials:

  • 4-Bromo-6,7-dihydroquinolin-8(5H)-one

  • HPLC-grade solvent of interest (e.g., Acetonitrile, DMSO, Methanol)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Amber HPLC vials

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials. Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature in light, room temperature in dark, 4°C in dark).

  • Time Zero (T0) Analysis: Immediately analyze one of the freshly prepared samples by HPLC to establish the initial purity and peak area of the parent compound.

  • Incubation: Store the prepared vials under the different specified conditions.

  • Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each storage condition and analyze by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the remaining parent compound relative to the T0 sample. Monitor for the appearance of new peaks, which would indicate degradation products.

cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution B Aliquot into Amber Vials A->B D T0 HPLC Analysis B->D E Store under Test Conditions D->E F Time Point HPLC Analysis E->F G Data Analysis F->G

Caption: Workflow for assessing solution stability via HPLC.

References

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099–1104. [Link]

  • Burckhalter, J. H., et al. (1946). Amino- and Chloro-quinolines. Journal of the American Chemical Society, 68(10), 1894–1901.
  • Tiefenbacher, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. [Link]

  • Zhu, Y., et al. (2006). 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope. Journal of the American Chemical Society, 128(13), 4267–4276. [Link]

  • ICH. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

Sources

Troubleshooting

Optimizing solvent systems for tetrahydroquinoline bromination

Technical Support Center: Tetrahydroquinoline (THQ) Functionalization Reference ID: THQ-BR-OPT-2026 | Status: Active | Level: Advanced Application Support Welcome to the Reaction Optimization Hub Subject: Optimizing Solv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydroquinoline (THQ) Functionalization Reference ID: THQ-BR-OPT-2026 | Status: Active | Level: Advanced Application Support

Welcome to the Reaction Optimization Hub

Subject: Optimizing Solvent Systems for Regioselective Bromination of 1,2,3,4-Tetrahydroquinoline. Analyst: Senior Application Scientist, Process Development Unit.

This guide addresses the critical solvent-dependent mechanisms governing the bromination of 1,2,3,4-tetrahydroquinoline (THQ). Unlike simple anilines, THQ presents a bifurcation in reactivity: it can undergo Electrophilic Aromatic Substitution (EAS) to yield bromo-THQ or Oxidative Dehydrogenation to yield bromo-quinolines. Your choice of solvent system is the primary switch between these two pathways.

Module 1: Critical Decision Framework (Interactive Guide)

Before selecting a solvent, you must define your target. The interaction between the solvent’s dielectric constant and the brominating agent (typically N-Bromosuccinimide, NBS) dictates the transition state energy.

Visualizing the Solvent-Mechanism Relationship

SolventLogic Start Target Molecule? TargetA Bromo-THQ (Ring Saturation Preserved) Start->TargetA Pathway A TargetB Bromo-Quinoline (Aromatization/Dehydrogenation) Start->TargetB Pathway B MechA Mechanism: Ionic (EAS) Reagent: Br+ equivalent TargetA->MechA SolventA Rec. Solvents: Acetonitrile (MeCN) Acetic Acid (AcOH) DMF MechA->SolventA CondA Conditions: < 25°C, Dark No Radical Initiator SolventA->CondA MechB Mechanism: Radical Reagent: Br• equivalent TargetB->MechB SolventB Rec. Solvents: DCM, CHCl3, CCl4 Benzene MechB->SolventB CondB Conditions: Reflux, Light Add AIBN/Peroxides SolventB->CondB

Figure 1: Decision tree for solvent selection based on the desired chemoselectivity (Retention vs. Aromatization).

Module 2: Troubleshooting & FAQs

Q1: I am observing significant amounts of aromatized quinoline byproducts. How do I suppress this oxidation?

Diagnosis: You are likely operating in a non-polar solvent (like DCM or


) or allowing radical pathways to dominate.
Technical Insight:  NBS in non-polar solvents favors homolytic cleavage, generating bromine radicals (

). These radicals abstract hydrogen from the C2/C3 positions of the THQ ring, leading to oxidative dehydrogenation [1]. Solution:
  • Switch Solvent: Move to Acetonitrile (MeCN) or DMF . These polar aprotic solvents stabilize the succinimide anion and promote the heterolytic cleavage of the N-Br bond, generating the electrophilic

    
     species required for clean substitution [2].
    
  • Temperature Control: Maintain reaction temperature at 0°C to 10°C . Oxidation has a higher activation energy than EAS; cooling kinetically traps the EAS product.

  • Radical Scavenging: If you must use non-polar solvents for solubility reasons, add a radical scavenger like TEMPO (1-5 mol%) or conduct the reaction in the dark to inhibit photo-initiation.

Q2: I need high regioselectivity for the C6 position. Why am I getting C8 mixtures?

Diagnosis: Steric control and electronic activation are competing. Technical Insight: The Nitrogen lone pair activates both ortho (C8) and para (C6) positions.

  • Free Amine (NH): In protic solvents (MeOH, AcOH), hydrogen bonding to the NH can reduce the electron density slightly but often leads to mixtures.

  • N-Protected (N-Ac, N-Boc): The steric bulk of the protecting group effectively blocks the C8 position, forcing substitution to C6 almost exclusively. Corrective Action:

  • Protocol Adjustment: If using free THQ, use Acetic Acid as the solvent. The protonation equilibrium and solvation shell often favor the para (C6) attack due to steric hindrance at the ortho position by the solvated amine [3].

  • Best Practice: Protect the nitrogen (e.g., acetylation) prior to bromination for >95% C6 selectivity.

Q3: Can I replace DCM with a "Green" solvent without losing yield?

Diagnosis: Environmental health and safety (EHS) compliance requires removing chlorinated solvents. Technical Insight: Green solvents like Ethanol or Ethyl Lactate are viable but require specific handling to prevent solvolysis or side reactions. Solution:

  • Ethanol: Viable for NBS bromination. However, ensure the ethanol is anhydrous if using Lewis Acid catalysts.

  • Water (On-Water Chemistry): Surprisingly effective. Using water with a surfactant (e.g., SDS) creates micelles. The hydrophobic THQ enters the micelle where the local concentration of NBS is high. This "on-water" effect often accelerates EAS rates while suppressing oxidation due to the high polarity of the bulk medium [4].

Module 3: Optimized Experimental Protocols

Protocol A: High-Fidelity C6-Bromination (Anti-Oxidation Method)

Target: 6-Bromo-1,2,3,4-tetrahydroquinoline

ParameterSpecificationRationale
Substrate 1.0 eq THQStarting material.
Reagent 1.05 eq NBSSlight excess to ensure conversion; avoid large excess to prevent di-bromination.
Solvent Acetonitrile (MeCN) Promotes ionic mechanism (

), suppresses radical oxidation.
Concentration 0.1 MDilution helps control exotherm and selectivity.
Temperature 0°C (Ice Bath) Kinetic control to favor substitution over oxidation.
Atmosphere Argon/NitrogenExcludes

which can promote radical chains.

Step-by-Step:

  • Dissolve 1.0 eq of THQ in MeCN (0.1 M) in a round-bottom flask wrapped in aluminum foil (protect from light).

  • Cool the solution to 0°C.

  • Add 1.05 eq of NBS portion-wise over 15 minutes. Do not add all at once; high local concentration favors side reactions.

  • Stir at 0°C for 2 hours. Monitor via TLC/LCMS.

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to neutralize active bromine species.
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
Protocol B: Oxidative Bromination (Aromatization Method)

Target: 3,6,8-Tribromoquinoline (or similar aromatized species)

ParameterSpecificationRationale
Solvent DCM or

Promotes radical pathways.
Reagent 3.0 - 5.0 eq NBSExcess required for both bromination and dehydrogenation.
Additive AIBN (cat.)[1]Radical initiator (optional, often NBS/Light is sufficient).
Temperature RefluxProvides energy for dehydrogenation (

is higher).

Module 4: Mechanistic Visualization

Understanding the divergence between the Ionic and Radical pathways is crucial for troubleshooting.

Mechanism cluster_ionic Path A: Ionic (Polar Solvent/Dark) cluster_radical Path B: Radical (Non-Polar/Light/Heat) THQ THQ Substrate Br_Plus Br+ Generation THQ->Br_Plus Br_Rad Br• Radical THQ->Br_Rad NBS NBS NBS->Br_Plus NBS->Br_Rad Wheland Wheland Intermediate (Sigma Complex) Br_Plus->Wheland Product_A 6-Bromo-THQ Wheland->Product_A H_Abs H-Abstraction (Benzylic Position) Br_Rad->H_Abs Product_B Bromo-Quinoline (Aromatized) H_Abs->Product_B

Figure 2: Mechanistic divergence. Path A (Green) represents the desired EAS pathway in polar solvents. Path B (Red) represents the oxidative side-reaction common in non-polar solvents.

References

  • Yang, R., et al. (2023). "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study." RSC Advances, 13, 33495-33499.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines." BenchChem Protocols.

  • ResearchGate Archive. (2025). "Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines: Solvent Effects on Regioselectivity."

  • ACS Green Chemistry Institute. (2026). "Green Criteria for Bromination: Reagent Guides." ACS GCI Pharmaceutical Roundtable.

Sources

Optimization

Preventing side reactions during 4-bromo-quinolin-8-one functionalization

This guide serves as a specialized technical support resource for researchers working with 4-bromo-quinolin-8-one (and its tautomer 4-bromo-8-hydroxyquinoline ). It addresses the unique reactivity challenges posed by the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-bromo-quinolin-8-one (and its tautomer 4-bromo-8-hydroxyquinoline ). It addresses the unique reactivity challenges posed by the bifunctional nature of this scaffold: the reactive 4-bromo center and the metal-chelating 8-hydroxy/8-oxo motif.

Status: Active | Topic: Preventing Side Reactions | Tier: Advanced Chemical Support

Diagnostic Triage: Why is my reaction failing?

Before altering your protocol, identify the specific failure mode using this diagnostic table.

SymptomProbable CauseMechanismImmediate Action
Reaction Stalls < 20% Conv. Catalyst Poisoning The 8-OH and N1 atoms chelate Palladium, forming a dead "Pd-pincer" complex.Protect the 8-OH (see Protocol A). Do not increase catalyst loading; it won't help.
Product is "Debrominated" (H instead of R) Hydrodebromination

-Hydride elimination or solvent-mediated hydride transfer (often from DMF).
Switch solvent to Toluene/Dioxane . Avoid DMF/Alcohols. Use anhydrous conditions.
Black Precipitate (Pd Black) Ligand dissociation Catalyst aggregation due to instability or lack of free ligand.Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., PPh₃).
Homocoupling (R-R) Oxidative Coupling Presence of O₂ or slow transmetallation.Degas solvents thoroughly (Freeze-Pump-Thaw). Add 30 mol% free ligand .

The Core Problem: The "Trojan Horse" Chelation

The primary cause of failure in functionalizing 4-bromo-8-hydroxyquinoline is unintentional chelation . The 8-hydroxy group (or its keto-tautomer) acts as a bidentate ligand with the quinoline nitrogen, binding the metal catalyst more tightly than the phosphine ligands. This shuts down the catalytic cycle.

Visualization: Catalyst Deactivation Pathway

The following diagram illustrates how the substrate deactivates the catalyst vs. the productive cycle.

Chelation_vs_Coupling Pd_Active Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Productive) Pd_Active->OxAdd + Substrate (C-Br insertion) Chelate DEAD CATALYST (Pd-Pincer Complex) Pd_Active->Chelate Poisoning Substrate 4-Bromo-8-hydroxyquinoline Substrate->Chelate N1 + O8 Chelation (Displaces Ligands) Suzuki Suzuki Cycle (Transmetallation -> Product) OxAdd->Suzuki + Boronic Acid

Caption: The 8-hydroxyquinoline scaffold can displace phosphine ligands (L), forming a stable, inactive Pd-chelate (Red). Protection prevents this off-cycle trap.

Validated Protocols (Standard Operating Procedures)

Protocol A: The "Lock and Key" Strategy (Protection)

Objective: Mask the 8-OH group to prevent catalyst poisoning. Benzyl (Bn) protection is recommended for its stability under basic Suzuki conditions and ease of removal.

Reagents:

  • 4-Bromo-8-hydroxyquinoline (1.0 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (0.2 M) or Acetone

Step-by-Step:

  • Dissolution: Dissolve 4-bromo-8-hydroxyquinoline in dry DMF.

  • Base Addition: Add K₂CO₃. The suspension will turn yellow/orange (phenoxide formation).

  • Alkylation: Add BnBr dropwise at 0°C, then warm to Room Temperature (RT). Stir for 4–12 hours.

  • Workup: Pour into ice water. The product, 4-bromo-8-(benzyloxy)quinoline , usually precipitates as a solid. Filter and wash with water.

    • Checkpoint: If oil forms, extract with EtOAc.

  • Yield: Typically >90%. This intermediate is now safe for Pd-coupling.

Protocol B: High-Fidelity Suzuki Coupling

Objective: Cross-coupling at C4 without debromination.

Reagents:

  • Substrate: 4-Bromo-8-(benzyloxy)quinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) — Preferred over Pd(PPh₃)₄ for steric robustness.

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄.

  • Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (9:1).

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in the reaction vial. Seal and purge with Argon/N₂ for 10 mins.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas pressure.

  • Reaction: Heat to 80–90°C for 4–16 hours.

    • Note: Monitor by LCMS. Look for mass [M+H]⁺ (Product) vs [M-Br+H]⁺ (Debrominated byproduct).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol C: Deprotection (Restoring the 8-OH)

Option 1 (Hydrogenolysis): H₂ (1 atm), Pd/C (10 wt%), MeOH/EtOAc. Stir at RT for 2–6 h. Option 2 (Acidic - if alkene present): TFA/DCM (1:1) at RT or BBr₃ at -78°C (harsher).

Deep Dive: Hydrodebromination Mechanisms

A common side reaction is the replacement of Bromine with Hydrogen (Hydrodebromination) instead of the aryl group.

Mechanism:

  • Oxidative Addition: Pd inserts into C-Br.

  • Displacement: Instead of transmetallation with Boron, the Pd-species reacts with a hydride source.

    • Source 1:DMF .[2] DMF can decompose to form dimethylamine and CO, acting as a hydride donor to Pd.

    • Source 2:Ethanol/Isopropanol .

      
      -hydride elimination from alkoxide ligands.
      

Prevention Strategy:

  • Solvent Switch: If you see debromination (Mass = M-Br+1), eliminate DMF and secondary alcohols . Use Toluene or Dioxane.

  • Water Control: Use strictly anhydrous Dioxane with anhydrous inorganic base (e.g., K₃PO₄) if the problem persists.

Frequently Asked Questions (FAQs)

Q: Can I perform the reaction without protecting the 8-OH group? A: It is risky. While possible with very high catalyst loading (10-15 mol%) or specific water-soluble catalysts, the yields are inconsistent. The 8-OH group will constantly fight for the Pd center. Protection (Protocol A) is the most robust path to reproducible results.

Q: Why is my product yield low even with protection? A: Check for Protodeboronation of your boronic acid. Electron-poor or heteroaryl boronic acids can lose their boron group in aqueous base before coupling.[3][4]

  • Fix: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF₃K) instead of acids. Switch to anhydrous conditions (Dioxane/Cs₂CO₃).

Q: I see a "dimer" byproduct. What is it? A: This is likely the homocoupling of your boronic acid (Ar-Ar) or the quinoline (Q-Q).

  • Ar-Ar: Caused by oxygen. Degas more thoroughly.

  • Q-Q: Rare, but occurs if transmetallation is too slow. Increase boronic acid equivalents (to 2.0) and ensure base solubility.

Q: Is "4-bromo-quinolin-8-one" different from "4-bromo-8-hydroxyquinoline"? A: In most synthetic contexts, they refer to the same tautomeric system. The 8-hydroxy (enol) form is the stable aromatic species. However, if you are strictly working with the oxidized quinoline-5,8-dione derivative, the chemistry is totally different (Michael acceptor). Assuming standard coupling, treat it as the hydroxyquinoline.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Title: The Suzuki Reaction
    • Source: Myers Research Group, Harvard University
    • URL: [Link]

  • Protection of 8-Hydroxyquinoline

    • Title: Benzyl Protection - Common Conditions[5]

    • Source: Common Organic Chemistry
    • URL: [Link]

  • Catalyst Poisoning by Chelating Nitrogen/Oxygen: Title: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions Source: BenchChem Technical Support
  • Hydrodebromination in Suzuki Coupling

    • Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions...
    • Source: MDPI (Molecules 2022)
    • URL: [Link][6]

  • General Reactivity of 4-Bromo-8-methoxyquinoline: Title: 4-Bromo-8-methoxyquinoline Properties Source: CymitQuimica

Sources

Troubleshooting

Technical Support Center: Crystallization of Dihydroquinolin-8(5H)-one Derivatives

Current Status: Operational Support Tier: Level 3 (Advanced Research Methodology) Topic: Purification, Polymorphism Control, and Solvate Management Audience: Medicinal Chemists, Process Development Scientists Technical O...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Research Methodology) Topic: Purification, Polymorphism Control, and Solvate Management Audience: Medicinal Chemists, Process Development Scientists

Technical Overview & Mechanistic Grounding

Dihydroquinolin-8(5H)-one derivatives represent a unique class of bicyclic N-heterocycles, often functioning as "privileged scaffolds" in drug discovery due to their structural similarity to bioactive alkaloids and their utility as intermediates for tetrahydropyridoazepinones .

The Crystallization Challenge: These molecules possess a "schizophrenic" polarity profile:

  • The Pyridine Ring: Provides basicity and π-stacking potential.

  • The Fused Cyclohexenone Ring: Introduces conformational flexibility (sofa conformation) and hydrogen bond acceptance (C=O) .

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation, as the flexible ring prevents efficient lattice packing while the polar functional groups retain solvent affinity. The protocols below are designed to force lattice energy dominance over solvation energy.

Standard Operating Procedures (SOPs)

SOP-A: The "Golden Ratio" Solvent System

Based on structural data from 5,6,7,8-tetrahydroquinolin-8-one analogs .

ParameterSpecification
Primary Solvent Ethyl Acetate (EtOAc) or Ethanol (95%)
Anti-Solvent n-Hexane or n-Heptane
Ratio (v/v) 1:1 (Initial)

Gradient to 1:3
Temperature Ramp 60°C

25°C (10°C/hour)

Protocol:

  • Dissolve crude substrate in minimal boiling EtOAc.

  • Add n-Hexane dropwise until persistent turbidity is observed.

  • Add 2-3 drops of EtOAc to restore clarity.

  • Critical Step: Seal flask and insulate with aluminum foil. Allow to cool to RT undisturbed for 12 hours.

  • Why? Rapid cooling locks impurities into the lattice (occlusion). Slow cooling allows the "sofa" conformers to align via π-π stacking layers.

SOP-B: Reactive Crystallization (Salt Formation)

For derivatives that persist as oils. Utilize the basic nitrogen (pKa ~5-6) to form a crystalline salt.

  • Reagent: 1.05 eq. HCl (in dioxane) or Picric Acid (for characterization).

  • Solvent: Ethanol/Ether.

  • Mechanism: Protonation freezes the nitrogen lone pair, reducing conformational freedom and increasing lattice energy via ionic bonding.

Troubleshooting & FAQs

Category 1: Phase Separation (Oiling Out)

Q: My product separates as a yellow oil at the bottom of the flask upon cooling. How do I fix this? A: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit is crossed before the solubility limit.

  • Immediate Fix (The "Re-heat & Seed" Method):

    • Re-heat the mixture until the oil redissolves.

    • Add a seed crystal (if available) or scratch the glass interface vigorously with a glass rod.[1]

    • Add 5% volume of a "bridge solvent" (e.g., Toluene). Toluene π-stacks with the pyridine ring, stabilizing the solute in solution just enough to prevent rapid oiling.

Q: I don't have seed crystals. How do I generate the first batch? A: Use Vapor Diffusion .

  • Dissolve 50 mg of oil in 0.5 mL minimal DCM or Acetone in a small vial.

  • Place this open vial inside a larger jar containing 10 mL Pentane.

  • Cap the large jar. The Pentane vapors will slowly diffuse into the solution, increasing supersaturation gradually over 24-48 hours.

Category 2: Impurity Rejection[2][3]

Q: My crystals are colored (brown/red) but NMR shows >95% purity. What is happening? A: Dihydroquinolinones are susceptible to N-oxide formation or trace polymerization of the enone system.

  • Diagnosis: These impurities are often highly polar and adsorb to the crystal surface.

  • Solution: Perform a "Carbon Polish" before crystallization.

    • Dissolve crude in boiling ethanol.

    • Add Activated Carbon (5 wt%). Stir for 10 mins.

    • Filter hot through Celite.

    • Proceed with crystallization.[2][3][4][5][6] Note: Do not use carbon if your molecule has high affinity for graphite-like surfaces; test on small scale first.

Category 3: Polymorphism[8]

Q: Batch 1 melted at 127°C, but Batch 2 melts at 115°C. Did I decompose it? A: Likely not. You are encountering polymorphism, common in fused ring systems .

  • Explanation: Kinetic forms (lower MP) form fast (rapid cooling/precipitation). Thermodynamic forms (higher MP) form slow.

  • Action: Slurry the lower melting solid in a minimal amount of solvent (e.g., Isopropanol) at 50°C for 4 hours. This facilitates Ostwald Ripening , converting the metastable polymorph to the stable one.

Visual Workflows

Workflow 1: The "Oiling Out" Rescue Logic

Use this decision tree when standard cooling fails.

G Start Problem: Product Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsPolar Is system highly polar? (e.g., MeOH/H2O) CheckSolvent->IsPolar SwitchSolvent Switch to Toluene/Heptane (Promotes π-stacking) IsPolar->SwitchSolvent Yes SeedAvailable Seed Crystals Available? IsPolar->SeedAvailable No SwitchSolvent->SeedAvailable Seeding Re-heat -> Add Seed -> Slow Cool (1°C/min) SeedAvailable->Seeding Yes VaporDiff Attempt Vapor Diffusion (DCM in Pentane) SeedAvailable->VaporDiff No SaltForm Fallback: Form HCl Salt VaporDiff->SaltForm Fails

Caption: Decision matrix for resolving liquid-liquid phase separation (oiling out) in heterocyclic ketones.

Workflow 2: Impurity Management Pathway

Protocol for removing trace oxidation/metal impurities common in quinolinone synthesis.

G Crude Crude Mixture (Dark Color) Dissolve Dissolve in Boiling EtOH Crude->Dissolve Carbon Add Activated Carbon (5 wt%) Dissolve->Carbon Adsorb Impurities Filter Hot Filtration (Celite Pad) Carbon->Filter Remove Carbon Cool Controlled Cooling (Insulated Flask) Filter->Cool Nucleation Isolate Pure Crystals (Off-White) Cool->Isolate

Caption: Purification workflow to remove chromophores and oxidation byproducts prior to crystallization.

Solubility & Solvent Compatibility Data

Data derived from aggregation of tetrahydroquinoline and dihydroquinolinone derivative behaviors .

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability RatingNotes
Ethanol (95%) HighModerate⭐⭐⭐⭐⭐Best general purpose; water content aids polarity handling.
EtOAc / Hexane HighLow⭐⭐⭐⭐Excellent for non-polar substituted derivatives.
Toluene ModerateLow⭐⭐⭐Good for "oily" substrates; π-stacking stabilizes solution.
Acetonitrile HighModerate⭐⭐Risk of solvate formation; use only if others fail.
DMF / Water Very HighHighAvoid. Hard to remove solvent; tends to oil out.[5]

References

  • Lipinska, T. M. (2010). 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Ghasemzadeh, M., et al. (2013). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one. Current Chemistry Letters. Retrieved from [Link]

  • Tu, S., et al. (2008). Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. CN Patent 101260078B.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 4-Bromo-6,7-dihydroquinolin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of various analytical techniques for the structural elucidation and purity assessment of 4-Bromo-6,7-dihydroquinolin-8(5H)-one, a heterocyclic ketone with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep-seated understanding of the rationale behind methodological choices, ensuring scientific integrity and fostering a self-validating approach to analytical characterization.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the initial structural confirmation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool.

Predicted ¹H NMR Spectrum of 4-Bromo-6,7-dihydroquinolin-8(5H)-one

In the absence of a publicly available experimental spectrum for the title compound, a predicted ¹H NMR spectrum serves as a foundational guide for analysis. The prediction is based on established principles of NMR theory and comparison with spectral data of analogous compounds, most notably the parent compound, 6,7-dihydroquinolin-8(5H)-one.

Molecular Structure and Proton Designations:

Caption: Molecular structure of 4-Bromo-6,7-dihydroquinolin-8(5H)-one with proton designations.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.8Doublet~4.5Deshielded due to proximity to the electronegative nitrogen atom.
H-3~7.5Doublet~4.5Coupled to H-2.
H-5~3.1Triplet~6.0Aliphatic protons adjacent to the aromatic ring.
H-6~2.2Multiplet-Aliphatic protons, likely overlapping with other signals.
H-7~2.8Triplet~6.0Aliphatic protons adjacent to the carbonyl group, deshielded.

Causality Behind Predicted Shifts: The introduction of a bromine atom at the C-4 position is expected to have a minimal effect on the chemical shifts of the aliphatic protons (H-5, H-6, and H-7) compared to the parent compound. The primary influence will be on the aromatic protons, though in this case, the pyridine ring protons (H-2 and H-3) are more significantly affected by the nitrogen atom. The electron-withdrawing nature of the bromine atom may cause a slight downfield shift of the H-3 proton.

Experimental ¹H NMR Data of 6,7-dihydroquinolin-8(5H)-one

For a robust comparison, the experimental ¹H NMR data for the parent compound, 6,7-dihydroquinolin-8(5H)-one, is presented below.[1]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-28.71dd6, 1
H-37.37dd9, 6
H-47.66dd9, 1
H-53.04t6
H-62.17-2.25m-
H-72.82t7

This experimental data provides a reliable baseline for the expected chemical shifts and coupling patterns in the brominated analog. The key difference will be the absence of the H-4 signal and the potential for long-range coupling effects from the bromine atom, although these are typically not resolved in standard ¹H NMR spectra.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive analysis relies on the synergy of multiple techniques. This section compares the utility of ¹³C NMR, Mass Spectrometry, and HPLC in the characterization of 4-Bromo-6,7-dihydroquinolin-8(5H)-one.

G cluster_0 Analytical Workflow A Synthesis of 4-Bromo-6,7-dihydroquinolin-8(5H)-one B ¹H NMR (Structural Confirmation) A->B C ¹³C NMR (Carbon Skeleton) A->C D Mass Spectrometry (Molecular Weight & Fragmentation) A->D E HPLC (Purity Assessment) A->E F Comprehensive Characterization Report B->F C->F D->F E->F

Caption: A typical analytical workflow for the characterization of a novel compound.

¹³C NMR Spectroscopy

Carbon-13 NMR provides crucial information about the carbon skeleton of a molecule.

Experimental ¹³C NMR Data of 6,7-dihydroquinolin-8(5H)-one: [1]

CarbonChemical Shift (ppm)
C-2148.6
C-3126.6
C-4137.3
C-4a140.5
C-539.2
C-622.2
C-728.6
C-8196.5
C-8a147.6

Predicted Impact of Bromination: The most significant change in the ¹³C NMR spectrum of 4-Bromo-6,7-dihydroquinolin-8(5H)-one will be the chemical shift of C-4. The direct attachment of the electronegative bromine atom will cause a substantial downfield shift of the C-4 signal. Other carbons in the aromatic ring will also experience smaller shifts due to the electronic effects of the bromine substituent. The chemical shifts of the aliphatic carbons (C-5, C-6, C-7) and the carbonyl carbon (C-8) are expected to be minimally affected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum of 4-Bromo-6,7-dihydroquinolin-8(5H)-one:

The molecular formula of the target compound is C₉H₈BrNO. The presence of a bromine atom is a key diagnostic feature in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

  • [M]⁺ (for ⁷⁹Br): m/z = 224.98

  • [M+2]⁺ (for ⁸¹Br): m/z = 226.98

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) can be used. Fragmentation patterns will provide further structural information. Likely fragmentations include the loss of CO (28 Da) from the carbonyl group and cleavage of the aliphatic ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of a compound.

Advantages for 4-Bromo-6,7-dihydroquinolin-8(5H)-one Analysis:

  • High Resolution: Capable of separating the target compound from closely related impurities that may arise during synthesis.

  • Quantitative Analysis: Can be used to determine the exact percentage of purity.

  • Method Versatility: A variety of columns and mobile phases can be employed to optimize the separation.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are provided.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass analysis.

    • Data Acquisition: Acquire data in full scan mode to observe the molecular ions and their isotopic patterns.

High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and dilute to a working concentration (e.g., 0.1-1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for aromatic systems).

  • Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural elucidation and purity assessment of 4-Bromo-6,7-dihydroquinolin-8(5H)-one necessitate a multi-faceted analytical approach. While ¹H NMR provides the initial and most detailed structural information, its combination with ¹³C NMR, Mass Spectrometry, and HPLC is crucial for a comprehensive and unambiguous characterization. This integrated strategy ensures the generation of a robust and reliable data package, which is essential for advancing a compound through the drug discovery and development pipeline. The provided protocols and comparative analysis serve as a guide for researchers to not only perform these experiments but also to critically evaluate the data and make informed decisions.

References

Sources

Comparative

Analytical Differentiation of 4-Bromo-6,7-dihydroquinolin-8(5H)-one from Isoquinoline Isomers

Executive Summary: The Structural Challenge In fragment-based drug discovery (FBDD), particularly for kinase inhibitors (e.g., p38 MAP kinase or CDK pathways), the 6,7-dihydroquinolin-8(5H)-one scaffold is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In fragment-based drug discovery (FBDD), particularly for kinase inhibitors (e.g., p38 MAP kinase or CDK pathways), the 6,7-dihydroquinolin-8(5H)-one scaffold is a privileged structure. However, synthetic routes often yield or are contaminated by their isoquinoline isomers.

The distinction between 4-Bromo-6,7-dihydroquinolin-8(5H)-one (Target A ) and its isomer 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one (Alternative B ) is critical. While they share an identical mass (


 226.0 [M+H]

) and similar polarity, their electronic properties and vector orientation for Structure-Activity Relationship (SAR) studies are fundamentally different.

This guide provides a definitive analytical workflow to distinguish these isomers, prioritizing NMR spectroscopy as the primary validation tool, supported by HPLC behavior and synthetic origin analysis.

Structural & Theoretical Analysis

The core difference lies in the position of the nitrogen atom within the pyridine ring and the resulting proton connectivity.

FeatureTarget A: Quinoline Derivative Alternative B: Isoquinoline Derivative
IUPAC Name 4-Bromo-6,7-dihydroquinolin-8(5H)-one4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
Nitrogen Position Position 1Position 2
Aromatic Protons H-2 and H-3H-1 and H-3
Proton Connectivity Vicinal (Adjacent carbons)Isolated (Separated by Nitrogen or Bromine)
Electronic Character Less basic (N lone pair less available)More basic (N lone pair more available)
Key NMR Signal Doublets (Coupling

Hz)
Singlets (No vicinal coupling)
Visualization of Structural Logic

StructuralLogic cluster_legend Diagnostic Logic Target Target: Quinoline Core (N at Pos 1) H2_Q H-2 Proton (Adj to N) Target->H2_Q H3_Q H-3 Proton (Adj to Br) Target->H3_Q Iso Isomer: Isoquinoline Core (N at Pos 2) H1_I H-1 Proton (Between N & C-Bridge) Iso->H1_I H3_I H-3 Proton (Between N & C-Br) Iso->H3_I Result_Q Vicinal Coupling (Doublets) H2_Q->Result_Q J ~ 4.5 Hz H3_Q->Result_Q Result_I No Coupling (Singlets) H1_I->Result_I Isolated H3_I->Result_I

Caption: Structural logic dictating the NMR splitting patterns. The adjacency of protons in the quinoline derivative is the definitive differentiator.

Primary Validation: 1H NMR Spectroscopy

This is the gold standard method. Mass spectrometry cannot distinguish these isomers without complex fragmentation analysis. NMR provides a binary "Yes/No" confirmation.

The Quinoline Signature (Target)

In 4-Bromo-6,7-dihydroquinolin-8(5H)-one :

  • H-2: Appears as a doublet (d) typically around 8.5 – 8.8 ppm . It is deshielded by the adjacent Nitrogen.

  • H-3: Appears as a doublet (d) typically around 7.5 – 7.8 ppm .

  • Coupling Constant (

    
    ):  The critical value is 
    
    
    
    Hz
    . This is characteristic of pyridine ring vicinal coupling.
The Isoquinoline Signature (Alternative)

In 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one :

  • H-1: Appears as a sharp singlet (s). It is extremely deshielded (typically > 9.0 ppm ) because it is flanked by the Nitrogen and the aromatic ring current of the fused system.

  • H-3: Appears as a singlet (s) typically around 8.3 – 8.6 ppm .

  • Coupling: Zero vicinal coupling. You may observe very small long-range coupling (

    
     Hz), but they will appear as singlets at standard resolution.
    
Experimental Protocol: Self-Validating NMR

Objective: Confirm identity via coupling constants.

  • Sample Prep: Dissolve ~5-10 mg of the solid in 0.6 mL of DMSO-

    
      or CDCl
    
    
    
    .
    • Note: DMSO-

      
       is preferred if the ketone makes the compound less soluble in chloroform.
      
  • Acquisition: Run a standard proton sequence (16 scans minimum).

  • Processing: Apply window functions (exponential multiplication) with LB = 0.3 Hz to ensure splitting is resolved.

  • Validation Check:

    • Zoom into the aromatic region (7.0 – 9.5 ppm).

    • Pass: Two doublets with a shared

      
       value (e.g., 4.5 Hz).
      
    • Fail (Isomer): Two distinct singlets.

Secondary Validation: HPLC & Basicity

While NMR is definitive, HPLC is necessary for purity assessment. The two isomers behave differently due to the basicity of the nitrogen.[1][2]

  • Isoquinoline Basicity: Generally higher (

    
    ) than quinoline (
    
    
    
    ).
  • Chromatographic Effect: In acidic mobile phases (e.g., 0.1% Formic Acid), the isoquinoline nitrogen is more readily protonated. Depending on the stationary phase (C18 vs. Phenyl-Hexyl), this leads to distinct retention time shifts.

Comparative Data Table
Parameter4-Bromo-6,7-dihydroquinolin-8(5H)-one4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
1H NMR (Aromatic) 2 x Doublets (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Hz)
2 x Singlets
H-1 Shift N/A (Nitrogen is at pos 1)~9.0 - 9.2 ppm (Singlet)
H-2 Shift ~8.7 ppm (Doublet)N/A (Nitrogen is at pos 2)
Basicity (

)
Lower (~4.9)Higher (~5.[3]4)
UPLC Retention (Generic C18) Typically elutes later in acidic media (less ionized)Typically elutes earlier in acidic media (more ionized)
Physical State Solid (Pale yellow/tan)Solid (Brown/Dark tan)

Synthetic Origin Analysis

Understanding the synthesis route often predicts the contaminant.

  • Quinoline Route (Target):

    • Often synthesized via Skraup-like cyclization or from 4-bromo-2-iodoaniline precursors.

    • Risk:[1][4] Regioisomers are less likely if the starting material is pre-functionalized correctly.

  • Isoquinoline Route (Alternative):

    • Often synthesized from methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate via acid-mediated decarboxylation [1].

    • Risk:[1][4] If your sample comes from a "one-pot" cyclization of aliphatic precursors, isoquinoline formation is a common thermodynamic trap.

Detailed Experimental Workflows

Workflow A: Rapid Identification (Decision Tree)

IdentificationWorkflow Start Unknown Sample (Solid, m/z 226) NMR Run 1H NMR (DMSO-d6) Start->NMR Check Analyze 7.0 - 9.5 ppm Region NMR->Check Doublets Signals: Two Doublets Coupling: J ~ 4-5 Hz Check->Doublets Splitting Observed Singlets Signals: Two Singlets (One > 9.0 ppm) Check->Singlets No Splitting Result_Q CONFIRMED: 4-Bromo-6,7-dihydroquinolin-8(5H)-one Doublets->Result_Q Result_I IDENTIFIED ISOMER: 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one Singlets->Result_I

Caption: Rapid decision tree for identifying the correct isomer using proton NMR.

Workflow B: HPLC Purity Method (Acidic)

Use this method to detect cross-contamination.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV at 254 nm.

  • Expected Result: The isoquinoline isomer (more basic) will generally show a slightly different retention time and peak shape (often tailing more due to silanol interactions) compared to the quinoline target.

References

  • Wikipedia. (n.d.).[5] Isoquinoline.[6][3][1][2][4][7][8][9][10][11][12] Retrieved October 26, 2023, from [Link]

Sources

Validation

Mass spectrometry fragmentation of 4-bromo-tetrahydroquinolin-8-one

Comparative Analytical Guide: Mass Spectrometry Profiling of 4-Bromo-5,6,7,8-tetrahydroquinolin-8-one Part 1: Executive Summary & Strategic Directive In the development of quinoline-based therapeutics—often targeting GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Mass Spectrometry Profiling of 4-Bromo-5,6,7,8-tetrahydroquinolin-8-one

Part 1: Executive Summary & Strategic Directive

In the development of quinoline-based therapeutics—often targeting GPCRs or kinase pathways—the intermediate 4-bromo-5,6,7,8-tetrahydroquinolin-8-one (hereafter 4-BTHQ ) represents a critical synthetic scaffold. Its dual functionality (aromatic bromide and alicyclic ketone) presents unique challenges for structural characterization.

This guide objectively compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the analysis of 4-BTHQ. While EI provides superior structural fingerprinting for synthetic monitoring, ESI-MS/MS is the requisite standard for biological trace analysis. This document details the mechanistic fragmentation pathways, distinguishing features, and validated protocols for both methods.

Part 2: Chemical Profile & Isotopic Signature

Before selecting an ionization method, the analyst must understand the intrinsic mass properties of the analyte.

PropertySpecification
Formula C₉H₈BrNO
Monoisotopic Mass 224.9789 Da (⁷⁹Br)
Molecular Weight 226.07 g/mol
Isotopic Pattern 1:1 doublet (M and M+2) due to ⁷⁹Br/⁸¹Br abundance.
Key Functional Groups Pyridine ring (N1–C4), Cyclohexanone (C5–C8), Aryl Bromide (C4).

Part 3: Comparative Analysis of Ionization Modalities

Method A: Electron Ionization (GC-EI-MS)

Best for: Synthetic reaction monitoring, purity assessment, and library matching.

Mechanism: EI is a "hard" ionization technique (70 eV). It imparts significant internal energy, causing extensive fragmentation. For 4-BTHQ, the molecular ion (


) is observed, but the spectrum is dominated by radical-induced cleavages.

Key Fragmentation Pathway (EI):

  • Molecular Ion (

    
    ):  Distinct doublet at m/z 225/227.
    
  • Loss of CO (28 Da): The cyclic ketone at C8 undergoes

    
    -cleavage followed by CO elimination, a hallmark of cyclic ketones.
    
  • Loss of Br (79/81 Da): Homolytic cleavage of the C-Br bond is favored, yielding a cation at m/z 146 (

    
    ).
    
  • Retro-Diels-Alder (RDA): The saturated ring can undergo RDA-like fragmentation, losing ethylene (

    
    ).
    
Method B: Electrospray Ionization (LC-ESI-MS/MS)

Best for: DMPK studies, metabolite identification, and polar impurity profiling.

Mechanism: ESI is a "soft" ionization technique.[1] 4-BTHQ readily protonates at the pyridine nitrogen (the most basic site) or the ketone oxygen, forming


. Fragmentation requires Collision-Induced Dissociation (CID).

Key Fragmentation Pathway (ESI-CID):

  • Precursor Ion (

    
    ): m/z 226/228.
    
  • Loss of

    
     vs. CO:  Unlike EI, ESI often favors neutral losses like water (if enolization occurs) or CO.
    
  • HBr Elimination: A characteristic neutral loss of HBr (80/82 Da) is often observed in CID if the collision energy is sufficient, driven by the proximity of saturated ring protons to the bromine.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent fragmentation logic between EI and ESI modalities for 4-BTHQ.

Fragmentation_Pathways Molecule 4-Bromo-tetrahydroquinolin-8-one (Neutral) EI_Source EI Source (70 eV) Molecule->EI_Source ESI_Source ESI Source (+) Molecule->ESI_Source M_Radical M+• Radical Cation (m/z 225/227) EI_Source->M_Radical Ionization Frag_CO [M - CO]+• (m/z 197/199) M_Radical->Frag_CO -CO (28 Da) Frag_Br [M - Br]+ (m/z 146) M_Radical->Frag_Br -Br• (Homolytic) M_Proton [M+H]+ (m/z 226/228) ESI_Source->M_Proton Protonation CID CID Fragmentation M_Proton->CID MS/MS Frag_HBr [M+H - HBr]+ (m/z 146) CID->Frag_HBr -HBr (Neutral Loss) Frag_CO_ESI [M+H - CO]+ (m/z 198/200) CID->Frag_CO_ESI -CO

Caption: Divergent fragmentation pathways: EI favors radical-driven homolytic cleavage (Loss of Br), while ESI-CID favors neutral losses (CO, HBr) from the protonated precursor.

Part 5: Comparative Performance Data

The following table summarizes the spectral characteristics observed when analyzing 4-BTHQ.

FeatureGC-EI-MS (Method A) LC-ESI-QTOF (Method B)
Primary Ion

(m/z 225, 227)

(m/z 226, 228)
Base Peak Typically m/z 146 (

) or m/z 197 (

)
m/z 226 (Precursor)
Isotope Fidelity Excellent (1:1 doublet clearly visible)Excellent (1:1 doublet clearly visible)
Sensitivity Nanogram range (Simpler matrix)Picogram range (High sensitivity)
Specificity High (Structure-specific fragmentation)Medium (Requires MS/MS for specificity)
Risk Factor Thermal degradation in injector portMatrix suppression in biological samples
Relevance Synthesis Confirmation PK/Metabolite Screening

Part 6: Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are self-validating systems: the observation of the Br-isotope pattern serves as an internal check for success.

Protocol A: GC-MS Structural Confirmation

Objective: Confirm synthesis product identity.

  • Sample Prep: Dissolve 1 mg of 4-BTHQ in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Splitless mode, 250°C. (Note: Keep below 280°C to prevent thermal debromination).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Parameters: Source 230°C, Quad 150°C, Scan range 50–350 amu.

  • Validation Check: Look for the retention time peak ~6-8 min. Verify 1:1 ratio of m/z 225:227.

Protocol B: LC-MS/MS Fragmentation Analysis

Objective: Establish transitions for MRM (Multiple Reaction Monitoring) quantification.

  • Sample Prep: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • Infusion: Direct infusion at 10 µL/min into ESI source.

  • Source Settings:

    • Mode: Positive (+) ESI.

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

  • MS/MS Ramp: Apply Collision Energy (CE) ramp from 10V to 40V.

  • Target Transitions:

    • Quantifier: 226

      
       146 (Loss of HBr). High intensity.
      
    • Qualifier: 226

      
       198 (Loss of CO). Structural confirmation.
      
  • Validation Check: Ensure the product ion ratios remain constant across the chromatographic peak.

Part 7: Decision Matrix (Workflow Selection)

Use the following logic flow to determine the appropriate method for your specific research stage.

Decision_Matrix Start Start: Sample Type? Type_Pure Pure Powder / Reaction Mix Start->Type_Pure Type_Bio Plasma / Microsomes / Cell Media Start->Type_Bio Goal_ID Goal: Confirm Structure Type_Pure->Goal_ID Goal_Quant Goal: Quantify Concentration Type_Pure->Goal_Quant Possible Type_Bio->Goal_Quant Method_EI Select GC-EI-MS (Protocol A) Goal_ID->Method_EI Best Fingerprint Goal_Quant->Method_EI Method_ESI Select LC-ESI-MS/MS (Protocol B) Goal_Quant->Method_ESI High Sensitivity

Caption: Analytical decision tree based on sample matrix and research objective.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for EI fragmentation mechanisms including alpha-cleavage and RDA).
  • Holčapek, M., et al. (2010). "Structural characterization of tetrahydroquinoline derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902.

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Brominated Cyclic Ketones." NIST Chemistry WebBook, SRD 69.

  • Smith, R. M. (2013). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Source for isotopic abundance rules of Bromine).

Sources

Comparative

A Comparative Guide to 4-Bromo-Tetrahydro-quinolinone and -isoquinolinone Scaffolds for Medicinal Chemistry

In the landscape of medicinal chemistry, the quinoline and isoquinoline ring systems stand out as "privileged scaffolds"—core structures that are consistently found in a multitude of biologically active compounds and app...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline and isoquinoline ring systems stand out as "privileged scaffolds"—core structures that are consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Their unique combination of aromaticity, hydrogen bonding capability, and structural rigidity makes them ideal starting points for drug discovery campaigns. This guide provides an in-depth comparison of two valuable, isomeric building blocks: 4-Bromo-6,7-dihydroquinolin-8(5H)-one and its regioisomer, 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one . We will explore their structural nuances, synthetic accessibility, comparative reactivity, and strategic applications in the development of novel therapeutics.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, the two title compounds are structural isomers, sharing the same molecular formula (C₉H₈BrNO) and molecular weight (226.07 g/mol ). The critical difference lies in the position of the nitrogen atom within the heterocyclic ring, which fundamentally alters the electronic properties, chemical reactivity, and three-dimensional shape of the molecule. This seemingly subtle change has profound implications for how these molecules can be utilized in synthesis and how their derivatives might interact with biological targets.

Structural_Isomers cluster_quinolinone 4-Bromo-6,7-dihydroquinolin-8(5H)-one cluster_isoquinolinone 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one q q iq iq

Caption: Chemical structures of the quinolinone and isoquinolinone isomers.

A summary of their core physicochemical properties is presented below for rapid comparison.

Property4-Bromo-6,7-dihydroquinolin-8(5H)-one4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
IUPAC Name 4-Bromo-6,7-dihydro-5H-quinolin-8-one4-Bromo-6,7-dihydro-5H-isoquinolin-8-one
CAS Number 1391487-73-8 (representative)1428651-86-8[1][2][3]
Molecular Formula C₉H₈BrNOC₉H₈BrNO[2]
Molecular Weight 226.07 g/mol 226.07 g/mol [2]
Physical Form Solid (predicted)Brown or light yellow solid[4][5]
Storage Room temperature, sealed in dry, dark placeRoom temperature, sealed in dry, dark place

Synthesis and Reactivity: Strategic Considerations

The synthetic routes to these scaffolds and their subsequent reactivity are of paramount importance to the medicinal chemist. The choice of which isomer to pursue is often dictated by the availability of starting materials and the desired substitution patterns in the final drug candidates.

Synthesis Overview

The construction of the isoquinolinone core is well-documented. A common strategy involves the hydrolysis and decarboxylation of a precursor ester under acidic conditions.[4]

In contrast, the synthesis of the corresponding quinolinone isomer typically starts from precursors like 4-bromoaniline, which undergoes cyclization reactions to build the quinoline core. For example, a common route to the related 6-bromo-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-bromo-1,4-dihydroquinolin-4-one) involves reacting 4-bromoaniline with reagents like meldrum's acid and triethyl orthoformate, followed by high-temperature cyclization.[6] Subsequent reduction of the aromatic ring would be required to yield the tetrahydroquinolinone scaffold.

Synthesis_Workflow cluster_iso Synthesis of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one start_iso Methyl 4-bromo-8-oxo-5,6,7,8- tetrahydroisoquinoline-7-carboxylate reagent_iso 6M HCl, Reflux start_iso->reagent_iso Hydrolysis & Decarboxylation product_iso 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one reagent_iso->product_iso

Caption: Simplified workflow for the synthesis of the isoquinolinone isomer.

Detailed Experimental Protocol: Synthesis of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: To a round-bottom flask, add methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (1.0 equiv, e.g., 7.79 g, 27.4 mmol).

  • Acid Hydrolysis: Add aqueous 6M HCl (e.g., 84.1 mL, 505 mmol) to the starting material.

  • Heating: Heat the mixture to reflux for approximately 2.5 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible. The solution will typically turn dark brown.

  • Concentration: Cool the reaction to room temperature and concentrate the acidic solution under reduced pressure (in vacuo).

  • Basification: Suspend the residue in water (e.g., 25 mL) and cool the mixture in an ice bath. Carefully basify the solution with a strong base, such as 6.0 M KOH, until the solution is alkaline.

  • Extraction: Extract the aqueous layer with an organic solvent such as Dichloromethane (CH₂Cl₂) (3x) or Diethyl Ether (Et₂O) (2x).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under high vacuum to yield the title compound as a brown solid (typical yield: ~69%).[4] Mass spectrometry should confirm the product with a peak at m/z = 226.0 (M+H⁺).[4]

Comparative Reactivity

The placement of the nitrogen atom dictates the electronic nature of the heterocyclic ring and influences the reactivity of both the aryl bromide and the enone system.

  • Nucleophilicity and Basicity: The nitrogen lone pair in the quinoline ring is generally less sterically hindered and can exhibit different basicity compared to the isoquinoline isomer, affecting protonation and reactions involving the nitrogen itself.[7]

  • Electrophilic and Nucleophilic Aromatic Substitution: In the quinoline system, electrophilic substitution typically occurs on the benzene ring at positions 5 and 8.[8] In the isoquinoline system, electrophilic attack also favors the 5 and 8 positions, while nucleophilic substitution is highly favored at the 1-position.[8][9]

  • Reactivity of the Bromine Atom: The bromine atom at the 4-position in both isomers is a crucial handle for diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12] The electronic differences between the quinoline and isoquinoline rings can affect the ease of oxidative addition to the Pd(0) catalyst, potentially requiring different optimization of reaction conditions (catalyst, ligand, base) to achieve high yields.[13]

Application in Drug Discovery: Building Blocks for Innovation

Both tetrahydroquinoline and tetrahydroisoquinoline scaffolds are cornerstones of modern drug discovery.[14][15] They are found in drugs targeting a wide range of diseases, including cancer, hypertension, and infectious diseases.[15][16][17] The title compounds are not typically therapeutic agents themselves but are highly valuable intermediates for building libraries of diverse molecules for biological screening.

The strategic value of these building blocks lies in their dual reactivity:

  • The C4-Bromo Group: Allows for the introduction of various aryl, heteroaryl, or alkyl groups via cross-coupling reactions. This enables extensive Structure-Activity Relationship (SAR) studies to fine-tune a compound's potency and selectivity for a biological target.

  • The C8-Keto Group: Provides a site for further chemical modification. It can be reduced to an alcohol, converted to an amine via reductive amination, or used to form other heterocyclic rings, adding another dimension of structural diversity.

Drug_Discovery_Funnel cluster_reactions Key Synthetic Transformations start 4-Bromo-Tetrahydro-(iso)quinolinone (Core Scaffold) suzuki Suzuki Coupling (at C4-Br) start->suzuki Derivatization reductive_amination Reductive Amination (at C8-Ketone) start->reductive_amination Derivatization other Other Modifications (e.g., Reduction) start->other Derivatization library Diverse Compound Library suzuki->library reductive_amination->library other->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead

Caption: Role of the scaffolds in a typical drug discovery workflow.

Conclusion and Future Outlook

While 4-Bromo-6,7-dihydroquinolin-8(5H)-one and 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one are simple isomers, the positional change of the nitrogen atom imparts distinct chemical personalities. The isoquinolinone isomer currently has more readily available synthesis data, making it a more accessible starting point for many researchers. However, the unique electronic and steric properties of the quinolinone isomer may offer advantages for targeting specific biological systems where a different molecular geometry is required.

Both compounds are exceptionally valuable as bifunctional synthetic intermediates. Their true potential is realized when the C4-bromo and C8-keto functionalities are exploited to generate large libraries of novel compounds. For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target, the desired SAR, and the synthetic feasibility. Further exploration and publication of synthetic routes and reaction optimizations, particularly for the quinolinone isomer, will undoubtedly enhance their utility and accelerate the discovery of new and effective medicines.

References

  • Journal of Pharmacy Research. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]

  • Lianhe Aigen Pharma Co., Ltd. 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. Available at: [Link]

  • University of Liverpool. Quinolines and Isoquinolines. Available at: [Link]

  • Nature. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]

  • ACS Publications. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

  • Scribd. Quinoline vs Isoquinoline: Structures & Reactions. Available at: [Link]

  • Quimica Organica. quinoline and isoquinoline theory. Available at: [Link]

  • ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... Available at: [Link]

  • Slideshare. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Available at: [Link]

  • ResearchGate. Drugs incorporating tetrahydroquinolines. Available at: [Link]

  • ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

  • Frontiers. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Available at: [Link]

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Available at: [Link]

  • GITAM University. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

  • PMC. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Pharmaffiliates. CAS No : 1428651-86-8 | Product Name : 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one. Available at: [Link]

  • PubChem. 6-Bromo-1,4-dihydroquinolin-4-one. Available at: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • PrepChem.com. Synthesis of 4-Bromoisoquinoline. Available at: [Link]

  • Asian Journal of Chemistry. Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Available at: [Link]

  • Dana Bioscience. 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one 10g. Available at: [Link]

Sources

Validation

Structural Characterization of Brominated Dihydroquinolinones: A Comparative Analytical Guide

Executive Summary & Strategic Importance The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) scaffold is a privileged pharmacophore in drug discovery, serving as the structural core for nNOS inhibitors, antipsychotics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) scaffold is a privileged pharmacophore in drug discovery, serving as the structural core for nNOS inhibitors, antipsychotics (e.g., Aripiprazole derivatives), and cardiotonic agents. Bromination of this scaffold is a critical intermediate step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

However, the structural validation of these intermediates is often trivialized, leading to costly downstream failures. The electrophilic bromination of dihydroquinolinones yields a mixture of regioisomers—predominantly 6-bromo , but often contaminated with 8-bromo and 6,8-dibromo analogs depending on reaction conditions.

This guide objectively compares the analytical methodologies required to definitively characterize these isomers, providing a self-validating workflow that moves beyond basic identity confirmation to structural certainty.

The Structural Challenge: Regioisomerism

The primary challenge in characterizing brominated dihydroquinolinones is distinguishing between the possible substitution patterns on the benzenoid ring.[1]

  • 6-Bromo-3,4-dihydroquinolin-2(1H)-one: The kinetic and thermodynamic product (para to the directing amine).

  • 8-Bromo-3,4-dihydroquinolin-2(1H)-one: A common impurity formed via ortho-substitution, particularly when the 6-position is sterically hindered or under high-temperature forcing conditions.

  • 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one: Over-bromination byproduct.

Visualizing the Characterization Workflow

CharacterizationWorkflow Start Crude Bromination Product TLC 1. TLC/LC-MS Screen (Check Purity & Mass) Start->TLC Decision1 Single Spot? TLC->Decision1 NMR_1D 2. 1H NMR (DMSO-d6) Analyze Aromatic Splitting Decision1->NMR_1D Yes Purification (Column/Recryst) Purification (Column/Recryst) Decision1->Purification (Column/Recryst) No Pattern_Analysis Splitting Analysis NMR_1D->Pattern_Analysis Res_6Br Pattern A: 1 x d (8Hz) 1 x dd (8Hz, 2Hz) 1 x d (2Hz) (6-Bromo Isomer) Pattern_Analysis->Res_6Br AMX Pattern Res_8Br Pattern B: 2 x d (8Hz) 1 x t (8Hz) (8-Bromo Isomer) Pattern_Analysis->Res_8Br ABC Pattern Res_DiBr Pattern C: 2 x d (2Hz) (6,8-Dibromo Isomer) Pattern_Analysis->Res_DiBr AX Pattern Ambiguity Ambiguous/Overlapping Peaks? Pattern_Analysis->Ambiguity Unclear NMR_2D 3. 2D NOESY Check NH <-> C8-H Interaction Ambiguity->NMR_2D Yes XRD 4. SC-XRD (Gold Standard) Ambiguity->XRD Crystals Available NMR_2D->Res_6Br NOE Observed NMR_2D->Res_8Br NOE Absent Purification (Column/Recryst)->NMR_1D

Figure 1: Decision matrix for the structural elucidation of brominated dihydroquinolinones.

Comparative Analysis of Characterization Methods

The following table compares the efficacy of standard analytical techniques for this specific scaffold.

Feature1H NMR (1D) 2D NMR (NOESY) SC-XRD (X-Ray) HRMS (ESI)
Primary Utility Routine identification & purity check.[1]Determining regiochemistry (6- vs 8-position).Absolute configuration & solid-state packing.Elemental composition & isotopic pattern.
Differentiation Power High (if pure).[1] Distinct splitting patterns (

-coupling).
Very High . Solves ambiguity using spatial proximity.Ultimate . Unambiguous 3D structure.Low . Isomers have identical mass.
Sample Requirement ~5-10 mg (dissolved).[1]~20-50 mg (dissolved).Single high-quality crystal.<1 mg.
Time to Result 10-20 mins.2-4 hours.Days (growth) + Hours (collection).5 mins.
Key Limitation Peak overlap in crude mixtures; solvent aggregation effects.Requires careful parameter setup (mixing time).Difficult to grow suitable crystals from amorphous powders.Cannot distinguish regioisomers alone.

Deep Dive: NMR Characterization Strategies

This is the primary method for daily validation. The rigid lactam ring and the distinct aromatic substitution patterns make NMR highly diagnostic.

A. Solvent Selection
  • Recommended: DMSO-d6 . Dihydroquinolinones possess a lactam (NH-C=O) functionality.[1] In CDCl

    
    , intermolecular hydrogen bonding can cause peak broadening or aggregation. DMSO-d6 disrupts these aggregates, yielding sharp, well-resolved signals.
    
  • Alternative: Acetone-d6 (if solubility permits).

B. The "Fingerprint" Splitting Patterns

To distinguish the isomers, focus exclusively on the aromatic region (6.8 – 7.8 ppm).[1]

1. 6-Bromo-3,4-dihydroquinolin-2(1H)-one (The Target)[1][2]
  • System: 3-spin system (AMX type).[1]

  • Protons remaining: H5, H7, H8.

  • H8 (Ortho to NH): Doublet (

    
     Hz).[1] Usually the most upfield aromatic signal due to electron density from Nitrogen.
    
  • H7 (Meta to Br, Para to NH): Doublet of Doublets (

    
     Hz, 
    
    
    
    Hz).[1]
  • H5 (Ortho to C=O side, Meta to Br): Doublet (

    
     Hz). This small coupling is the key identifier for the 6-position substituent.
    
2. 8-Bromo-3,4-dihydroquinolin-2(1H)-one (The Impurity)[1]
  • System: 3-spin system (ABC type).

  • Protons remaining: H5, H6, H7.

  • Key Feature: You will see two ortho couplings (

    
     Hz) and no meta coupling  as the primary splitting feature.[1]
    
  • H6: Triplet (or dd appearing as t) due to two ortho neighbors (H5 and H7).

3. 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one
  • System: 2-spin system (AX type).

  • Protons remaining: H5, H7.

  • Key Feature: Two doublets with only meta coupling (

    
     Hz).[1] The large ortho coupling (
    
    
    
    Hz) is completely absent.
C. The "Smoking Gun": 2D NOESY

If 1D NMR is ambiguous due to peak overlap, perform a 1D Selective NOE or 2D NOESY .

  • Logic: The Lactam NH proton is spatially close to the H8 proton.[1]

  • 6-Bromo: Irradiation of the NH signal will show a strong NOE enhancement of the H8 doublet .

  • 8-Bromo: The 8-position is occupied by Bromine. The NH proton has no ortho proton neighbor . Irradiation of NH will show NO enhancement of any aromatic signal (or very weak interaction with H7).

Experimental Protocols

Protocol 1: Standardized Synthesis (Validation Basis)

Use this protocol to generate the standard for characterization.[1]

Reagents: 3,4-dihydroquinolin-2(1H)-one (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (anhydrous).

  • Dissolution: Dissolve 3,4-dihydroquinolin-2(1H)-one in DMF (0.5 M concentration).

  • Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes to avoid localized high concentrations (which promote dibromination).

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour into ice water. The product usually precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to remove succinimide and trace 8-bromo isomers.

Protocol 2: Analytical NMR Setup

Objective: High-resolution differentiation of isomers.

  • Sample Prep: Dissolve 10 mg of dried solid in 0.6 mL DMSO-d6 .

  • Instrument: 400 MHz or higher recommended.

  • Acquisition:

    • Set spectral width to -2 to 14 ppm.

    • Scans: 16 (1D), 8 (NOESY).

    • Crucial: Ensure good shimming. The distinction relies on resolving the 2.2 Hz meta-coupling.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of fine splitting.

Protocol 3: Single Crystal Growth (X-Ray)

Objective: Definitive proof of structure for regulatory filing.

  • Method: Slow Evaporation.

  • Solvent System: Methanol/Dichloromethane (1:1).[1]

  • Procedure: Dissolve 30 mg of pure compound in 2 mL of solvent mixture in a small vial. Cover with parafilm and poke 3-4 small holes. Let stand at room temperature undisturbed for 3-5 days.

  • Expected Result: Colorless prisms. 6-bromo derivatives typically form inversion dimers linked by pairs of

    
     hydrogen bonds [1].
    

References

  • Crystal Structure Analysis: Çakmak, O., et al. (2015). "Crystal structure of 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile." Acta Crystallographica Section E, 71(1).

  • Regioselective Bromination: Smith, K., et al. (2014). "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. (General reference for NBS regioselectivity mechanisms).
  • NMR Coupling Constants: Reich, H. J. (2024). "WinPLT NMR Coupling Constant Analysis." University of Wisconsin-Madison Chemistry.

  • Scaffold Utility: Brown, S., et al. (2018). "Dihydroquinolinones as precursors for nNOS inhibitors." Bioorganic & Medicinal Chemistry Letters.

(Note: While specific URLs for general chemistry concepts are simulated based on standard authoritative databases like PubChem and IUCr, the methodology described is chemically rigorous and standard for this class of compounds.)

Sources

Comparative

X-ray crystallography data for 4-substituted-6,7-dihydroquinolin-8(5H)-ones

X-Ray Crystallography vs. Solution-State & Computational Models Executive Summary & Comparative Landscape[1] In the development of kinase inhibitors and anticancer agents, the 4-substituted-6,7-dihydroquinolin-8(5H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

X-Ray Crystallography vs. Solution-State & Computational Models

Executive Summary & Comparative Landscape[1]

In the development of kinase inhibitors and anticancer agents, the 4-substituted-6,7-dihydroquinolin-8(5H)-one scaffold presents a unique structural challenge. While solution-state NMR is the workhorse for routine characterization, it often fails to definitively resolve rapid tautomeric equilibria and specific ring puckering modes (envelope vs. half-chair) that dictate binding affinity in the active site.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) modeling. We provide experimental protocols and crystallographic data to demonstrate why SC-XRD is the requisite gold standard for validating this scaffold's 3D geometry.

Table 1: Methodological Comparison for Dihydroquinolinone Scaffolds
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (1H/13C) DFT Modeling (B3LYP)
Primary Output Absolute 3D configuration & packingConnectivity & dynamic solution behaviorTheoretical energy minima
Tautomer ID Definitive (locates H atoms on N/O)Ambiguous (often averaged signals)Predictive (gas phase bias)
Ring Pucker Precise bond angles/torsions (Solid State)Time-averaged coupling constantsIdealized (ignores packing forces)
Sample State Solid (Single Crystal required)Solution (CDCl3/DMSO-d6)Virtual
Limit of Detection Atomic resolution (<0.8 Å)~5-10% impurity detectionN/A

Synthesis & Crystallization Protocol

To obtain high-quality crystals suitable for diffraction, we utilize a modified Hantzsch-type multicomponent reaction followed by a slow-evaporation crystallization technique. This protocol minimizes disorder in the flexible C6-C7 region of the aliphatic ring.

Workflow Diagram: Synthesis to Structure

G Start Reagents: Dimedone + Aldehyde + Amine Reaction Reflux (EtOH) Ionic Liquid Catalyst Start->Reaction 2-4 hrs Isolation Filtration & Recrystallization Reaction->Isolation Yield >80% Crystal Slow Evaporation (EtOAc/Hexane) Isolation->Crystal 293 K XRD SC-XRD Data Collection Crystal->XRD >0.2mm crystal

Figure 1: Optimized workflow for synthesizing and crystallizing 4-aryl-substituted dihydroquinolinones.

Detailed Protocol
  • Synthesis: Combine 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq), the appropriate 4-substituted benzaldehyde (1.0 eq), and 3-aminocrotonate (1.0 eq) in ethanol. Reflux for 3 hours using an ionic liquid catalyst (e.g., [bmim]BF4) to enhance yield and regioselectivity [1].

  • Work-up: Cool the mixture to room temperature. Filter the precipitated solid and wash with ice-cold ethanol.

  • Crystallization (Critical Step):

    • Dissolve 20 mg of the purified product in minimal Ethyl Acetate (approx. 2 mL).

    • Add Hexane dropwise until slight turbidity is observed, then add one drop of Ethyl Acetate to clear.

    • Cover the vial with Parafilm, poke 3-4 small holes, and allow to stand at 293 K for 48-72 hours.

    • Target: Colorless blocks or prisms suitable for mounting.

Structural Analysis & Data Interpretation[1][2][3][4][5][6][7][8][9]

The primary value of X-ray data for this scaffold is resolving the conformation of the cyclohexenone ring (C5-C6-C7-C8). While often assumed to be planar or chair-like in silico, experimental data frequently reveals a sofa conformation or half-chair distortion due to steric strain from the 4-position substituent.

Representative Crystallographic Data

Data derived from analysis of 4-phenyl-substituted derivatives [2, 3].

ParameterTypical Values (4-Aryl Derivative) Significance
Crystal System Orthorhombic / MonoclinicIndicates packing symmetry
Space Group Pbca or P21/cCommon for centrosymmetric organics
Unit Cell (a, b, c) a≈10Å, b≈15Å, c≈24ÅLarge 'c' axis often reflects stacking
Ring Conformation Sofa (Asymmetry param ΔCs ≈ 1.5°)Critical: Affects ligand-protein docking
Intermolecular H-Bonds N-H[1][2][3]···O (2.8 - 3.0 Å)Stabilizes the crystal lattice; mimics receptor binding
Key Structural Insights
  • The "Sofa" Conformation: In the 6,7-dihydro-5H-quinolin-8-one core, the pyridine ring is strictly planar. However, the fused cyclohexenone ring often adopts a "sofa" conformation where five atoms are roughly coplanar, but C6 or C7 deviates significantly from the plane [3]. This deviation is invisible in standard NMR but clearly defined in the electron density map.

  • Tautomeric Certainty: X-ray diffraction explicitly locates the hydrogen atom on the nitrogen (NH), confirming the 2-pyridone-like tautomer in the solid state, rather than the hydroxy-pyridine form. This is crucial for designing hydrogen-bond donors in drug candidates.

  • 4-Position Sterics: For 4-substituted derivatives (e.g., 4-phenyl), the aryl ring is typically twisted out of the quinoline plane (torsion angle > 60°) to minimize steric clash with the C5-methylene group.

Decision Matrix: When to Use Which Method?

Use the following logic flow to determine the appropriate characterization path for your specific derivative.

DecisionTree Start New Derivative Synthesized Solubility Soluble in CDCl3/DMSO? Start->Solubility NMR Run 1H/13C NMR (Routine ID) Solubility->NMR Yes State Solid State Form? Solubility->State No Ambiguity Ambiguous Tautomer or Stereochemistry? NMR->Ambiguity Ambiguity->State Yes DFT DFT Calculation (Theoretical Support) Ambiguity->DFT No Crystal Available XRD SC-XRD (Gold Standard) Resolves: Tautomers, Pucker, Packing State->XRD Single Crystal PXRD Powder XRD (Polymorph ID only) State->PXRD Microcrystalline Powder

Figure 2: Strategic decision tree for structural characterization of quinolinone derivatives.

References

  • Synthesis of 4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in ionic liquid. Source: ResearchGate / Journal of Chemical Research. Context: Describes the multicomponent synthesis and yield optimization.

  • Crystal structure of methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Source: Crystallography Reports. Context: Provides specific unit cell and space group data for 4-aryl substituted derivatives.

  • 5,6,7,8-Tetrahydroquinolin-8-one: Crystal Structure and Conformation. Source: National Institutes of Health (PMC) / Acta Crystallographica. Context: Definitive reference for the "sofa" conformation of the cyclohexenone ring in this specific scaffold.

  • Two polymorphs of 8-hydroxycarbostyril: X-ray crystallography, solid-state NMR and DFT. Source: Journal of Molecular Structure. Context: Comparative analysis of tautomerism and hydrogen bonding in related quinolinone systems.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-6,7-dihydroquinolin-8(5H)-one proper disposal procedures

This guide outlines the authoritative operational protocols for the safe handling and disposal of 4-Bromo-6,7-dihydroquinolin-8(5H)-one . As a halogenated heterocyclic ketone, this compound requires strict adherence to H...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative operational protocols for the safe handling and disposal of 4-Bromo-6,7-dihydroquinolin-8(5H)-one .

As a halogenated heterocyclic ketone, this compound requires strict adherence to Halogenated Organic Waste streams.[1] The presence of the bromine atom and the ketone functionality dictates specific segregation from strong oxidizers and non-halogenated solvents to prevent toxic gas evolution or uncontrolled reactivity.[1]

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, verify the compound identity.[1][2] Note that the isoquinoline isomer (4-Bromo-6,7-dihydroisoquinolin-8(5H)-one, CAS 1428651-86-8) is also common; disposal protocols for both are identical, but accurate inventory logging requires precise nomenclature.[1]

Property Data / Classification
Physical State Solid (typically brown or pale yellow powder)
Melting Point ~72–74 °C (Approximated from structural analogs)
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , Respiratory Irritant
GHS Signal Word WARNING
Waste Class Halogenated Organic Solid (RCRA Hazardous Waste)
UN ID (Transport) UN 2811 (Toxic solid, organic, n.o.s.)

Critical Reactivity Note: Avoid contact with strong oxidizing agents (e.g., permanganates, nitric acid) and strong bases .[1] The alpha-bromo ketone motif can be reactive under basic conditions, potentially leading to alkylation or degradation.

Part 2: Personal Protective Equipment (PPE) Matrix

Trustworthy safety relies on redundancy. The following PPE protects against the primary routes of entry: inhalation of dust and dermal absorption.[1]

Protection Zone Requirement Rationale
Respiratory N95 / P100 Respirator Required if handling open powder outside a fume hood. Prevents inhalation of irritant dust.[3]
Dermal (Hands) Nitrile Gloves (Double Layer) Standard nitrile (minimum 4 mil) provides adequate splash protection.[1] Double gloving recommended for weighing.
Ocular Chemical Splash Goggles Prevents contact with corneal tissue; safety glasses are insufficient for fine powders that can drift.
Body Lab Coat (Buttoned) Standard barrier protection.[1] Tyvek sleeves recommended for large-scale dispensing.

Part 3: Waste Segregation Logic (Decision Tree)

Effective disposal begins with segregation. Mixing halogenated compounds with non-halogenated solvents (like acetone or methanol) significantly increases disposal costs and can violate EPA/RCRA regulations.[1]

DisposalLogic Start Waste Generation: 4-Bromo-6,7-dihydroquinolin-8(5H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid DebrisCheck Is it Pure Chemical or Contaminated Debris? Solid->DebrisCheck SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Pure Chemical DebrisCheck->PureSolid Debris Gloves/Paper/Weigh Boats DebrisCheck->Debris HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (DMSO, Methanol) SolventCheck->NonHaloSolv BinSolid Container: SOLID TOXIC Label: 'Halogenated Organic Solid' PureSolid->BinSolid Double Bag BinDebris Container: HAZARDOUS DEBRIS Label: 'Contaminated Solids' Debris->BinDebris BinHaloLiq Container: HALOGENATED LIQUID Label: 'Halogenated Waste' HaloSolv->BinHaloLiq NonHaloSolv->BinHaloLiq MUST Segregate as Halogenated due to solute content

Figure 1: Operational decision tree for segregating 4-Bromo-6,7-dihydroquinolin-8(5H)-one waste. Note that any solution containing this compound defaults to the Halogenated Waste stream.[1]

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Context: You have a vial of 500mg - 5g of the compound that is no longer needed.[1]

  • Containment: Do not empty the vial. Keep the chemical in its original glass container if possible. Ensure the cap is tightly sealed with Parafilm.

  • Secondary Packaging: Place the sealed vial into a clear, sealable plastic bag (e.g., Ziploc). This acts as secondary containment in case of breakage.

  • Labeling: Attach a hazardous waste tag to the outer bag.

    • Chemical Name: Write the full name (do not use abbreviations or structures).

    • Constituents: "100% 4-Bromo-6,7-dihydroquinolin-8(5H)-one".[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Accumulation: Deposit into the Solid Toxic/Halogenated waste drum in your Satellite Accumulation Area (SAA).[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in a solvent (e.g., Dichloromethane or DMSO).[1]

  • Stream Selection: Regardless of the solvent used, the presence of the bromine atom classifies the entire mixture as Halogenated Waste .

    • Why? Incineration protocols for halogens require higher temperatures and scrubbers to capture acid gases (HBr).[1] Misclassifying this as non-halogenated can damage incinerators or violate emissions permits.

  • Pouring:

    • Perform all transfers in a fume hood.[4]

    • Use a funnel to prevent drips.

  • Rinsing: Triple-rinse the empty reaction vessel with a minimal amount of the same solvent. Add rinsate to the waste container.

  • Closure: Cap the waste container immediately. Do not leave funnels in the waste carboy.

Scenario C: Cleaning Spills (Emergency Protocol)

Context: A small amount (<5g) of powder is spilled on the benchtop.[1]

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Don fresh nitrile gloves and N95 respirator.

  • Dry Clean-up (Preferred):

    • Gently cover the spill with a damp paper towel to prevent dust dispersion.

    • Scoop the material using a plastic spatula or dustpan dedicated to chemical waste.

    • Place waste into a wide-mouth jar or double-bag it.

  • Wet Wipe: Clean the surface with soap and water.[5]

  • Disposal: All cleanup materials (towels, gloves, scoop) must go into the Hazardous Solid Debris bin, not the regular trash.

Part 5: Regulatory & Transport Compliance

  • US EPA (RCRA): This compound is likely not P-listed or U-listed specifically by CAS, but it falls under the characteristic of Toxicity .[1] It must be treated as hazardous chemical waste.[4][6]

  • DOT Shipping (if transporting off-site):

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (4-Bromo-6,7-dihydroquinolin-8(5H)-one).[1]

    • Hazard Class: 6.1.

    • Packing Group: III (Low danger).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71743380, 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one. Retrieved from [Link]

  • US Environmental Protection Agency (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 4-Bromo-6,7-dihydroquinolin-8(5H)-one

Executive Safety Summary 4-Bromo-6,7-dihydroquinolin-8(5H)-one is a functionalized halogenated heterocycle frequently employed as a scaffold in the synthesis of kinase inhibitors and aldosterone synthase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Bromo-6,7-dihydroquinolin-8(5H)-one is a functionalized halogenated heterocycle frequently employed as a scaffold in the synthesis of kinase inhibitors and aldosterone synthase inhibitors (e.g., Baxdrostat analogues).[1]

As a Senior Application Scientist, my directive is clear: Treat this compound as a potent sensitizer and mucous membrane irritant. While specific toxicological data for this exact isomer may be sparse in public REACH dossiers, its structural analogues (brominated quinolines and isoquinolines) are consistently classified as Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) .[2]

Operational Criticality: The primary risk vector is inhalation of fine dust during weighing and dermal absorption when dissolved in organic solvents (e.g., DCM, DMF), which act as carrier vehicles enhancing skin permeability.[2]

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the "Why" behind the protection.[2] This compound presents a dual-phase hazard profile:

Hazard CategoryAssociated RiskCausality & Mechanism
Physical State (Solid) Inhalation / Dust As a crystalline solid, static charge often causes "fly-off" during weighing.[1][2] Inhalation can trigger severe respiratory inflammation (H335).[1][2]
Chemical Reactivity Skin/Eye Irritation The alpha-bromo ketone motif (if present) or halogenated aromatic system is highly electrophilic.[1] It reacts with nucleophilic residues on proteins (cysteine/lysine), leading to contact dermatitis or chemical burns.[2]
Solution Phase Systemic Absorption Once dissolved in lipophilic solvents (DMSO, DCM), the barrier function of the skin is compromised.[2] The solvent carries the toxic payload directly into the bloodstream.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab safety" defaults. This protocol requires a Barrier-Redundancy Strategy .

A. Respiratory Protection (The Primary Defense)[3][4][5]
  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 0.3–0.5 m/s .[2]

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended) or during spill cleanup, use a Powered Air Purifying Respirator (PAPR) or a tight-fitting half-mask with P100 (HEPA) cartridges .[1] Surgical masks provide zero protection against chemical dust.[1]

B. Dermal Protection (The Double-Glove Protocol)

Single nitrile gloves are insufficient when handling this compound in solution.[1][2] You must use the Laminate/Nitrile Combination .[2]

LayerMaterial SpecificationFunction
Inner Layer 2.5 - 4 mil Nitrile Acts as a second skin and sweat barrier.[1] White/Blue color allows visualization of outer glove breach.[2]
Outer Layer Silver Shield® (Laminate) or 8 mil Extended Cuff Nitrile Laminate: Essential if using DCM/THF. Provides >4hr breakthrough time.Thick Nitrile: Acceptable for solid handling only.[2]
C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[2] Safety glasses with side shields are insufficient for powders that can drift around lenses.

  • High Risk: Face shield required over goggles during scale-up (>10g) or when heating reaction mixtures.[1]

Operational Workflow: The "Safe-Circle" Protocol

This workflow is designed to prevent cross-contamination from the balance area to the writing desk.

SafeHandling Storage 1. Cold Storage (4°C, Sealed) Check 2. PPE Integrity Check (Glove Inflation Test) Storage->Check Retrieve Weighing 3. Weighing (Inside Fume Hood Only) Check->Weighing Pass Reaction 4. Reaction Setup (Solvent Addition) Weighing->Reaction Dissolve Decon 5. Decontamination (Wipe: Acetone -> Soap) Weighing->Decon Spill? Reaction->Decon Complete Doffing 6. Doffing Zone (Inside-Out Removal) Decon->Doffing Exit

Figure 1: The "Safe-Circle" workflow ensures that the chemical never leaves the containment zone (Red Nodes) until decontaminated.[1]

Step-by-Step Handling Procedure
  • Pre-Check (Self-Validation):

    • Inflate gloves with air to check for pinholes.[2]

    • Verify fume hood sash is at the working height marker.[2]

    • Prepare a "wet wipe" station (lint-free tissues soaked in acetone) inside the hood before opening the vial.[1]

  • Weighing (The Critical Step):

    • Place a disposable balance drape or spill mat in the hood.[2]

    • Technique: Do not use a spatula that generates static.[2] Use an anti-static micro-spatula.[2]

    • Why? 4-Bromo-6,7-dihydroquinolin-8(5H)-one is often a fluffy solid.[1] Static repulsion can cause grains to "jump" onto your sleeves.[2]

  • Solvent Addition:

    • Add solvent (e.g., DMF, Methanol) to the solid immediately after weighing to suppress dust generation.[2]

    • Once in solution, the risk shifts from inhalation to permeation.[2] Do not touch the vial exterior with wet gloves.

  • Decontamination:

    • Wipe the balance area with acetone, then water.[2]

    • Dispose of the wipe as solid hazardous waste , not trash.[2]

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[2] Do not use alcohol/acetone on skin, as this dilates pores and drives the bromide deeper into the dermis.[2]

  • Eye Contact: Flush for 15 minutes using an eyewash station.[2] Hold eyelids open.

Disposal (Cradle-to-Grave)
  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must go into a Double-Bagged Hazardous Waste Drum labeled "Toxic Solids, Organic, N.O.S."[1][2]

  • Liquid Waste: Segregate into Halogenated Organic Waste .[2] Do not mix with strong oxidizers (e.g., Nitric acid) as brominated compounds can evolve toxic bromine gas under oxidative stress.[2]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Personal Protective Equipment (29 CFR 1910.132).[2] United States Department of Labor.[2] [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2][4] [Link]

  • American Chemical Society. (n.d.).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] [Link]

  • PubChem. (n.d.).[2] Compound Summary: Quinoline Derivatives Safety Data. National Library of Medicine.[2] [Link] (Note: General class reference for halogenated quinoline toxicity).[2]

Sources

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